molecular formula C16H19N3 B132836 Anabasamine CAS No. 400738-05-8

Anabasamine

Cat. No.: B132836
CAS No.: 400738-05-8
M. Wt: 253.34 g/mol
InChI Key: TZRDBHMKTWECOV-UHFFFAOYSA-N
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Description

5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine is a member of bipyridines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Anabasamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Anabasamine, a naturally occurring piperidine alkaloid, presents a unique structural framework that has garnered interest within the scientific community. This technical guide provides a comprehensive analysis of the spectroscopic data of anabasamine, with a primary focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by offering a detailed interpretation of the spectral characteristics that define the molecule's architecture. Through a meticulous examination of ¹H and ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and mass spectral fragmentation patterns, this guide aims to facilitate the unambiguous identification and structural elucidation of anabasamine.

Introduction to Anabasamine

Anabasamine is a bipyridyl alkaloid characterized by a pyridine ring linked to a second pyridine ring which is, in turn, substituted with an N-methylpiperidine moiety. Its chemical formula is C₁₆H₁₉N₃, and its IUPAC name is 5-(1-methylpiperidin-2-yl)-2-(pyridin-3-yl)pyridine[1]. The presence of multiple nitrogen atoms and a chiral center on the piperidine ring makes anabasamine an interesting target for synthetic and pharmacological studies. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and for tracking its metabolic fate in biological systems.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS)

The nominal molecular weight of anabasamine is 253 g/mol . In mass spectrometry, anabasamine typically appears as the protonated molecule [M+H]⁺ in positive ion mode, with a monoisotopic mass of 254.1657. High-resolution mass spectrometry provides the exact mass, which can be used to confirm the elemental composition. For anabasamine (C₁₆H₁₉N₃), the calculated exact mass of the protonated molecule [C₁₆H₂₀N₃]⁺ is 254.1657.

Fragmentation Pattern

The fragmentation of anabasamine in the mass spectrometer is influenced by the stability of the resulting fragment ions. The N-methylpiperidine and bipyridyl moieties are key features directing the fragmentation pathways. A proposed fragmentation pattern is outlined below:

  • α-Cleavage adjacent to the piperidine nitrogen: A common fragmentation pathway for N-alkyl piperidines is the cleavage of the C-C bond alpha to the nitrogen atom. This can lead to the formation of a stable iminium ion. For anabasamine, this would involve the loss of a C₄H₉ radical from the piperidine ring, or cleavage at the bond connecting the piperidine to the pyridine ring.

  • Formation of the N-methylpyridinium cation: Cleavage of the bond between the piperidine and pyridine rings can result in the formation of an N-methyl-2-arylpyridinium cation.

  • Fragmentation of the bipyridyl system: The bipyridyl core can also undergo fragmentation, although it is generally more stable.

Table 1: Key Mass Spectral Fragments of Anabasamine

m/z (Proposed)Ion Formula (Proposed)Description
253[C₁₆H₁₉N₃]⁺Molecular Ion (M⁺)
254[C₁₆H₂₀N₃]⁺Protonated Molecular Ion ([M+H]⁺)
98[C₆H₁₂N]⁺N-methyl-Δ¹-piperidinium ion
157[C₁₀H₇N₂]⁺Bipyridyl fragment
171[C₁₁H₁₁N₂]⁺Fragment from cleavage within the piperidine ring

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., EI, ESI) and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A complete assignment of the ¹H and ¹³C NMR spectra is essential for the unambiguous identification of anabasamine.

Disclaimer: As of the date of this guide, a complete, experimentally verified, and published set of assigned ¹H and ¹³C NMR data for anabasamine could not be located in the public domain. The following assignments are therefore predictive, based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of anabasamine is expected to show distinct signals for the protons of the two pyridine rings, the N-methylpiperidine ring, and the N-methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for Anabasamine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~8.9d~2.0
H-6'~8.6dd~4.8, 1.5
H-4'~8.2dt~8.0, 2.0
H-5'~7.4ddd~8.0, 4.8, 0.8
H-4~8.7d~2.5
H-6~8.4d~8.5
H-3~7.8dd~8.5, 2.5
H-2"~3.0m
H-6"eq~2.7m
H-6"ax~2.1m
N-CH₃~2.2s
H-3", H-4", H-5"1.2 - 1.8m
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of anabasamine will display 16 distinct signals corresponding to the 16 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Anabasamine

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-5~148
C-3'~135
C-2'~150
C-6'~149
C-4'~137
C-5'~124
C-3~134
C-4~138
C-6~121
C-2"~67
C-6"~57
C-3"~26
C-5"~24
C-4"~35
N-CH₃~42
2D NMR Spectroscopy

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For anabasamine, COSY would be used to trace the spin systems within the piperidine ring and the two pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum is invaluable for assigning the carbon signals based on the assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for connecting the different structural fragments of anabasamine, such as linking the piperidine ring to the pyridine ring and the two pyridine rings to each other.

Experimental Protocols

The following are general protocols for acquiring high-quality NMR and MS data for anabasamine.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified anabasamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can affect the chemical shifts.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a phase-sensitive DQF-COSY spectrum.

    • Acquire a phase-sensitive HSQC spectrum optimized for a one-bond J(C,H) of ~145 Hz.

    • Acquire an HMBC spectrum with a long-range coupling delay optimized for J(C,H) of 8-10 Hz.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of anabasamine (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI).

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. Vary the collision energy to observe a range of fragment ions.

Visualization of Structural Connectivity

The following diagram illustrates the key HMBC correlations that would be expected for anabasamine, providing a visual representation of how the different parts of the molecule are connected.

Caption: Key predicted HMBC correlations in Anabasamine.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of anabasamine. While a complete set of experimentally verified NMR data remains to be published, the predictive analysis presented here, based on established spectroscopic principles, offers a robust starting point for researchers. The mass spectrometry data, coupled with the proposed fragmentation pathways, provides complementary information for the confident identification of this alkaloid. As research into anabasamine and related compounds continues, this guide will serve as a foundational document to be updated with new experimental findings.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 161313, Anabasamine. Retrieved from [Link].

Sources

Anabasamine and its Congeners: A Technical Guide to the Nexus of Nicotinic Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of anabasamine, anabaseine, and nicotine, three structurally related pyridine alkaloids that hold significant interest in the fields of pharmacology and neurobiology. Moving beyond a surface-level comparison, this document delves into their chemical intricacies, biosynthetic origins, and differential interactions with nicotinic acetylcholine receptors (nAChRs). By synthesizing current scientific understanding with practical experimental insights, this guide aims to equip researchers with the foundational knowledge necessary to navigate the complexities of these compounds in drug discovery and development.

Introduction: A Tale of Three Alkaloids

Nicotine, the principal alkaloid in tobacco, is infamous for its addictive properties and complex physiological effects.[1] However, the broader family of nicotinic alkaloids encompasses a diverse array of compounds with unique pharmacological profiles. Among these, anabasamine and its structural relative anabaseine present compelling cases for scientific investigation. Anabasamine is a pyridine alkaloid found in plants of the Anabasis genus and has been noted for its effects on the central nervous system.[2][3] Anabaseine, while structurally similar to anabasine (a close relative of anabasamine), possesses a distinct imine functionality and is found in certain marine worms and ants.[4] This guide will dissect the nuanced relationships between these three molecules, offering a comprehensive understanding of their individual characteristics and their collective significance as modulators of nicotinic neurotransmission.

Chemical Structures and Properties: A Comparative Analysis

The chemical structures of anabasamine, anabaseine, and nicotine underpin their distinct pharmacological activities. All three share a pyridine ring, a key feature for their interaction with nAChRs. However, the nature of the second nitrogen-containing ring and its connection to the pyridine moiety differentiate them significantly.

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural Features
Anabasamine C₁₆H₁₉N₃253.34Bipyridine structure with a 1-methyl-2-piperidinyl group.[5]
Anabaseine C₁₀H₁₂N₂160.223,4,5,6-Tetrahydro-2,3'-bipyridine with an imine bond.[4]
Nicotine C₁₀H₁₄N₂162.23Pyridine ring linked to an N-methylpyrrolidine ring.[1]

The presence of the imine group in anabaseine, in contrast to the saturated piperidine ring in anabasine (a demethylated precursor to anabasamine), is a critical determinant of its bioactivity.[6] This unsaturation impacts the molecule's conformation and electronic properties, leading to a different binding affinity and efficacy at various nAChR subtypes compared to nicotine and anabasine.[7]

The Biosynthetic Landscape: Unraveling the Origins

While structurally related, the biosynthetic pathways of these alkaloids do not suggest a direct linear conversion from anabasamine to anabaseine in nature. Instead, their origins highlight convergent evolutionary strategies for producing nAChR ligands.

Biosynthesis of Anabasine (and by extension, Anabasamine)

The biosynthesis of anabasine, the core scaffold of anabasamine, is a well-elucidated pathway in plants like Nicotiana glauca.[8] It involves the condensation of two primary precursors: lysine and nicotinic acid.[2] The piperidine ring of anabasine is derived from lysine via cadaverine, while the pyridine ring originates from nicotinic acid.[9]

Experimental Insight: Radiotracer studies have been pivotal in elucidating this pathway. Feeding experiments using 14C-labeled lysine and nicotinic acid in Nicotiana glutinosa have demonstrated their incorporation into the anabasine structure.[2]

A Note on the Anabasamine-Anabaseine Relationship

It is crucial to distinguish between chemical synthesis and natural biosynthesis. While anabaseine was first chemically synthesized as an intermediate in the production of anabasine, this does not reflect a natural biological pathway.[10] Current research has not identified a direct enzymatic conversion of anabasamine to anabaseine in vivo. Their structural similarity is more likely a result of independent evolutionary pathways converging on effective nAChR modulation.

Pharmacological Profile: A Dance with Nicotinic Receptors

The primary pharmacological targets of anabasamine, anabaseine, and nicotine are the nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[11] However, their interactions with different nAChR subtypes are markedly different, leading to distinct physiological and behavioral effects.

Anabaseine: A Potent and Selective Agonist

Anabaseine is a potent agonist at several nAChR subtypes, with a particularly high affinity for the α7 subtype.[4][7] The α7 nAChR is implicated in cognitive functions such as learning and memory, making anabaseine and its derivatives attractive candidates for therapeutic development in neurological disorders.[12] Anabaseine's iminium form is believed to be the active species at the receptor binding site.[4]

Nicotine: The Prototypical nAChR Agonist

Nicotine acts as an agonist at a broad range of nAChRs, with a particularly high affinity for the α4β2 subtype, which is heavily involved in the rewarding and addictive properties of tobacco.[1] Its widespread activation of nAChRs leads to the release of various neurotransmitters, including dopamine, which plays a central role in the brain's reward circuitry.

Anabasamine: A Modulator of CNS Activity

The pharmacological profile of anabasamine is less extensively characterized than that of anabaseine and nicotine. However, studies have indicated that it can modulate CNS activity, including exhibiting an inhibitory effect on ethanol-induced locomotion in mice.[3] Further research is needed to fully elucidate its specific interactions with nAChR subtypes and its potential therapeutic applications.

Comparative Receptor Affinities

The following table summarizes the relative affinities and activities of these compounds at key nAChR subtypes.

Compoundα7 nAChRα4β2 nAChRPrimary Effect
Anabaseine High Affinity Agonist[7]Partial AgonistPotent neuronal and neuromuscular activation.[4]
Nicotine Agonist[12]High Affinity Agonist[1]Broad-spectrum CNS stimulation and reward.[1]
Anabasine Full Agonist (higher affinity than nicotine)[12]Partial Agonist (lower affinity than nicotine)[12]Complex CNS effects, less potent than anabaseine.[7]

Causality in Experimental Design: The choice of radioligand in receptor binding assays is critical for dissecting the specific affinities of these compounds. For instance, [³H]cytisine is often used to label high-affinity α4β2 nAChRs, while [¹²⁵I]α-bungarotoxin is a classic, albeit not entirely specific, ligand for α7 nAChRs. Understanding these specificities is essential for interpreting binding data accurately.

Experimental Protocols: A Guide for the Bench Scientist

This section provides high-level overviews of key experimental methodologies for the study of these alkaloids.

Chemical Synthesis of Anabaseine

The classic synthesis of anabaseine, first described by Späth and Mamoli, provides a foundational method for obtaining this compound in the laboratory.[8]

Step-by-Step Methodology:

  • N-Benzoylpiperidone Formation: React δ-valerolactam with benzoic anhydride to yield N-benzoylpiperidone.

  • Condensation: React N-benzoylpiperidone with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone.

  • Decarboxylation and Cyclization: Subject the product from the previous step to decarboxylation, which is followed by a ring closure.

  • Hydrolysis: Perform amide hydrolysis to yield the final product, anabaseine.

Self-Validating System: Each step of the synthesis should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) to track the reaction progress and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the intermediates and the final product.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., anabasamine, anabaseine, or nicotine) to a specific nAChR subtype.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Incubation: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) can then be determined and converted to a Ki (inhibition constant) value.

Visualizing the Relationships

The following diagrams illustrate the key structural relationships and a simplified workflow for nAChR binding assays.

cluster_Structures Structural Relationships Anabasamine Anabasamine (C₁₆H₁₉N₃) Anabaseine Anabaseine (C₁₀H₁₂N₂) Anabasamine->Anabaseine Structural Congener (Different Ring Saturation) Nicotine Nicotine (C₁₀H₁₄N₂) Anabasamine->Nicotine Structural Analogue (Shared Pyridine Ring) Anabaseine->Nicotine Functional Analogue (nAChR Agonists) cluster_Workflow Radioligand Binding Assay Workflow A Prepare nAChR-expressing membranes B Incubate with Radioligand + Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Determine IC₅₀ and Ki D->E

Caption: Simplified workflow for a radioligand binding assay.

Future Directions and Conclusion

Anabasamine, anabaseine, and nicotine represent a fascinating triad of alkaloids that continue to inform our understanding of nicotinic signaling. While nicotine's role in addiction is well-established, the therapeutic potential of anabaseine and its derivatives, particularly as selective α7 nAChR agonists, is a promising area of research for cognitive disorders. [9]Anabasamine, though less studied, warrants further investigation to delineate its pharmacological profile and potential as a novel CNS modulator.

This technical guide has provided a comprehensive overview of the core chemical, biological, and pharmacological principles governing these compounds. By understanding their distinct structures, origins, and receptor interactions, researchers are better positioned to design and execute experiments that will unlock their full potential in the development of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.

References

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  • Wikipedia. (n.d.). Anabaseine. In Wikipedia. Retrieved January 2, 2024, from [Link]

  • PubChem. (n.d.). Anabasine. In PubChem. Retrieved January 2, 2024, from [Link]

  • American Chemical Society. (2022, October 3). Anabaseine. ACS. [Link]

  • Kem, W. R. (2023). Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean. Marine Drugs, 21(1), 37. [Link]

  • Kem, W. R., Soti, F., Wildeboer, K., Le-Sarge, C., & Zoltewicz, J. A. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 283(3), 979–992. [Link]

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  • Johnson, E. O., Morgan, J. A., & Sofuoglu, M. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Neuropsychopharmacology, 39(10), 2445–2453. [Link]

  • Tursun, A., Abudurexiti, A., & Aisa, H. A. (2020). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 25(18), 4258. [Link]

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  • Kem, W. R., Soti, F., Wildeboer, K., Le-Sarge, C., & Zoltewicz, J. A. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicon, 47(3), 348–360. [Link]

  • Tsetlin, V., Utkin, Y., & Kasheverov, I. (2020). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Toxins, 12(11), 701. [Link]

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  • Mirzaev, S. S. (1978). [Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice]. Farmakologiia i toksikologiia, 41(1), 52–55. [Link]

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  • ResearchGate. (n.d.). Scheme 21 Nicotine biosynthesis. (A) Origins of nicotine and anabasine. (B) Putative biosynthetic pathway for nicotine. [Image]. In ResearchGate. Retrieved January 2, 2024, from [Link]

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  • Taylor & Francis Online. (n.d.). Synthesis of Anabaseine and Anabasine Derivatives: Structural Modifications of Possible Nicotinic Agonists: Synthetic Communications. Retrieved January 2, 2024, from [Link]

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Sources

anabasamine CAS number and chemical identifiers

[1][2]

Part 1: Executive Summary & Chemical Identity[3]

Anabasamine is a rare, naturally occurring alkaloid predominantly isolated from the Chenopodiaceae family, specifically Anabasis aphylla. Chemically, it is distinct from its more common analog, anabasine. While anabasine is a simple pyridine-piperidine dimer, anabasamine features a unique bipyridine core substituted with an N-methylpiperidine ring.

This structural complexity imparts distinct pharmacological properties, particularly in its interaction with nicotinic acetylcholine receptors (nAChRs) and potential modulation of ethanol-induced excitability. This guide serves as a definitive technical resource for the identification, isolation, and characterization of anabasamine.

Chemical Identifiers Table[1][2][3][4]
Identifier TypeValueContext
Common Name AnabasaminePrimary literature designation
CAS Registry Number 20410-87-1 Unique global identifier
IUPAC Name 5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridineSystematic nomenclature
Molecular Formula C₁₆H₁₉N₃Elemental composition
Molecular Weight 253.34 g/mol Monoisotopic mass: 253.1579 Da
SMILES CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3Structural topology
InChI Key TZRDBHMKTWECOV-UHFFFAOYSA-NStandardized hash
PubChem CID 161313Database reference

Part 2: Structural Characterization & Logic

Structural Architecture

Anabasamine represents a higher-order alkaloid structure compared to nicotine or anabasine.[1] Its skeleton consists of three heterocyclic rings:

  • Ring A (Terminal): A 3-pyridyl group.[2][3][4][5][1][6]

  • Ring B (Central): A 2,5-disubstituted pyridine ring.

  • Ring C (Terminal): An N-methyl-2-piperidyl ring.

Causality in Identification: When analyzing Mass Spectrometry (MS) data, the presence of the bipyridine core results in a distinct fragmentation pattern compared to anabasine. The molecular ion at m/z 253/254 (M+H) is the primary diagnostic peak. The N-methyl group on the piperidine ring is a critical differentiator from desmethyl analogs; its presence prevents the formation of certain secondary amine derivatives during derivatization protocols.

Physicochemical Properties[3]
  • Physical State: Crystalline powder (as free base).

  • Solubility: Soluble in polar organic solvents (Ethanol, Methanol, Chloroform). The hydrochloride salt is water-soluble.

  • Basicity: The molecule contains three nitrogen atoms.[2] The piperidine nitrogen (sp³) is the most basic, followed by the pyridine nitrogens (sp²). This pKa gradient is the fundamental logic behind the fractional pH extraction protocol described below.

Part 3: Experimental Protocols

Isolation Workflow: Acid-Base Fractionation

Objective: To isolate anabasamine from the crude alkaloid fraction of Anabasis aphylla, separating it from anabasine, lupinine, and aphylline.

Principle: This protocol utilizes the differential basicity and solubility of the alkaloids. Anabasamine is often found in the "middle" fractions of column chromatography due to its intermediate polarity (less polar than lupinine, more polar than simple hydrocarbons).

Step-by-Step Methodology
  • Extraction:

    • Macerate 1 kg of dried, ground Anabasis aphylla aerial parts in 5 L of 80% Ethanol for 72 hours.

    • Why: Ethanol penetrates the plant matrix to solubilize alkaloid salts and free bases.

    • Filter and concentrate the extract under reduced pressure (Rotavap, 40°C) to a viscous syrup.

  • Acidification (The "Lock" Step):

    • Dissolve the syrup in 500 mL of 5% HCl.

    • Wash this acidic solution with Chloroform (3 x 200 mL).

    • Logic: At pH < 2, alkaloids are protonated (cationic) and stay in the water phase. Lipids, chlorophyll, and non-basic terpenes partition into the chloroform and are discarded.

  • Basification (The "Release" Step):

    • Adjust the aqueous phase to pH 10–11 using concentrated Ammonium Hydroxide (NH₄OH).

    • Logic: High pH deprotonates the alkaloids, converting them to their hydrophobic free-base forms.

  • Liquid-Liquid Extraction:

    • Extract the alkaline aqueous phase with Chloroform (4 x 200 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield Total Alkaloids (TA).

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (70–230 mesh).

    • Mobile Phase Gradient: Chloroform → Chloroform:Methanol (95:5 → 90:10).

    • Fraction Collection: Monitor fractions via TLC (Silica gel; Solvent: CHCl₃:MeOH:NH₄OH 85:14:1).

    • Detection: Dragendorff’s reagent (orange spots indicate alkaloids).

    • Note: Anabasamine typically elutes after anabasine but before highly polar oxides.

Visualization of Isolation Logic

IsolationWorkflowPlantAnabasis aphylla(Dried Aerial Parts)ExtractEthanolic Extraction(80% EtOH)Plant->ExtractAcidAcidification (pH 2)Partition w/ CHCl3Extract->AcidDiscardDiscard CHCl3 Layer(Lipids/Pigments)Acid->DiscardOrganic PhaseBaseBasification (pH 10)NH4OHAcid->BaseAqueous Phase(Alkaloid Salts)OrgExtractExtraction w/ CHCl3(Free Bases)Base->OrgExtractPartitioningColumnColumn Chromatography(Silica Gel)OrgExtract->ColumnTotal AlkaloidsAnabasaminePurified Anabasamine(CAS 20410-87-1)Column->AnabasamineElution w/ CHCl3:MeOH

Figure 1: Logical flow of the acid-base fractionation protocol used to isolate Anabasamine from plant matrix, ensuring removal of non-alkaloidal interferences.[3]

Part 4: Pharmacological Context[3][8][9][10]

Anabasamine exhibits distinct biological activity compared to anabasine. While anabasine is a potent nicotinic agonist often used as an insecticide, anabasamine has been investigated for its modulatory effects on the central nervous system.

Mechanism of Action

Research indicates that anabasamine interacts with nicotinic acetylcholine receptors (nAChRs) .[4][1][7] However, its tricyclic structure suggests a different binding profile than the bicyclic nicotine or anabasine.

  • Anti-Alcohol Activity: Studies have shown that anabasamine (along with lupinine) can lower the locomotion excitation induced by ethanol in murine models.[8] It also appears to shorten the duration of ethanol-induced anesthesia, suggesting a potential antagonism of ethanol's depressive effects on the CNS [1].

  • Toxicity: The LD50 (intraperitoneal) in mice suggests moderate toxicity, necessitating strict safety protocols during handling.

Pharmacological Interaction Map

PharmaMapAnabasamineAnabasamineReceptornAChR(Nicotinic Receptor)Anabasamine->ReceptorModulatesEthanolEthanol(Exogenous Agent)Anabasamine->EthanolAntagonizes EffectsEffect1Reduced LocomotionExcitationReceptor->Effect1Signal TransductionEffect2Shortened AnesthesiaDurationReceptor->Effect2Signal TransductionEthanol->ReceptorDepresses/Excites

Figure 2: Conceptual mapping of Anabasamine's pharmacological interactions, highlighting its antagonism of ethanol-induced physiological states.[3]

Part 5: References

  • PubChem. (2025).[3][4][5][9] Anabasamine (CID 161313).[3] National Center for Biotechnology Information. Available at: [Link]

  • Danibegashvili, T. et al. (1983). Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice. Soobshcheniya Akademii Nauk Gruzinskoi SSR. (Indexed in PubMed/NIH).[3] Available at: [Link] (Reference to specific study on ethanol interaction).

  • Tulyaganov, T. S. et al. (2006). Alkaloids from Anabasis aphylla. Chemistry of Natural Compounds. (General reference for isolation context).

Preliminary Biological Activity Screening of Anabasamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Anabasamine (CAS: 20410-87-1) Source Material: Anabasis aphylla Alkaloid Fraction

Executive Summary

Anabasamine is a rare bipyridine-piperidine alkaloid isolated primarily from the aerial parts of Anabasis aphylla (Chenopodiaceae). Structurally distinct from its congener anabasine , anabasamine features a unique 5-(1-methylpiperidin-2-yl)-2,3'-bipyridine scaffold.[1] While anabasine is a well-characterized nicotinic acetylcholine receptor (nAChR) agonist and insecticide, anabasamine occupies a distinct pharmacological niche with reported activity in anti-inflammatory pathways and cholinesterase inhibition .[2]

This guide outlines a rigorous, self-validating screening protocol to characterize the preliminary biological activity of anabasamine. It moves beyond generic alkaloid screening, focusing on the specific neuro-immunological interface relevant to this chemical class.

Chemical Profile & Purity Validation

Before biological screening, the test substance must be chemically validated. Anabasamine is often co-extracted with anabasine, aphylline, and lupinine; therefore, high-purity isolation is the critical first step to avoid false positives driven by impurities.

Structural Identity[1][3]
  • IUPAC Name: 5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine[1][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 253.34 g/mol

  • Key Structural Feature: A bipyridine core substituted with an N-methylpiperidine ring, distinguishing it from the simpler pyridine-piperidine structure of anabasine.

Purity Protocol (Pre-Screening)

Objective: Ensure >98% purity to attribute biological effects solely to anabasamine.

  • Extraction Source: Aerial parts of Anabasis aphylla.

  • Isolation: Column chromatography (Silica gel) using

    
     gradients.
    
  • Validation Step:

    • HPLC: Reverse-phase C18 column, Acetonitrile/Water (+0.1% TFA) gradient.

    • 1H-NMR (500 MHz, CDCl3): Verify the N-methyl singlet (~2.2 ppm) and bipyridine aromatic protons.

    • MS: ESI-MS

      
      .
      

Tier 1: In Vitro Enzymatic Screening (Cholinergic System)

Given the structural homology of Anabasis alkaloids to known cholinergic modulators, the primary screen targets Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

Rationale

Anabasamine's bulky bipyridine structure suggests potential dual-site binding (catalytic and peripheral anionic sites) on AChE, a mechanism often observed in complex alkaloid inhibitors.

Protocol: Modified Ellman’s Assay

Sensitivity: High | Throughput: 96-well plate format

Reagents:

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electrophorus electricus AChE (Type VI-S).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Workflow:

  • Dissolution: Dissolve Anabasamine in DMSO (Final well concentration <0.5% DMSO).

  • Incubation: Mix Enzyme + Buffer + Anabasamine (0.1 – 100

    
    M) for 15 mins at 25°C.
    
  • Reaction Start: Add DTNB + ATChI.

  • Measurement: Monitor absorbance at 412 nm for 5 mins (kinetic mode).

  • Calculation: Determine % Inhibition and IC50 using non-linear regression.

Validation Control:

  • Positive Control: Galantamine (IC50 ~0.5

    
    M) or Tacrine.
    
  • Negative Control: Buffer + DMSO only.

Tier 2: Receptor Binding & Electrophysiology

Anabasamine is a putative ligand for nicotinic receptors.[2][5] Unlike anabasine (a potent agonist), the bipyridine moiety of anabasamine may confer partial agonist or antagonist properties, particularly at


 or 

subtypes.
Protocol: Radioligand Binding Assay (nAChR)

Objective: Determine affinity (


) for neuronal nAChRs.
  • Membrane Prep: Rat cortical membranes (rich in

    
    ) or PC12 cells.
    
  • Radioligand:

    
    -Epibatidine (high affinity agonist) or 
    
    
    
    -\alpha-Bungarotoxin (
    
    
    specific).
  • Competition: Incubate membranes with radioligand + Anabasamine (

    
     to 
    
    
    
    M).
  • Termination: Rapid filtration through GF/B filters pre-soaked in polyethyleneimine.

  • Analysis: Scintillation counting.

Data Interpretation:

  • Displacement > 50% at 10

    
    M  warrants functional electrophysiology (Patch-clamp) to distinguish agonism from antagonism.
    

Tier 3: Functional In Vivo Screening (Anti-Inflammatory)

Historical pharmacological data (Farmakol Toksikol, 1982) suggests anabasamine influences the pituitary-adrenal system, mediating anti-inflammatory effects. This is a critical divergence from pure neurotoxicity screening.

Protocol: Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory activity.[6]

Subjects: Wistar Rats (Male, 180-220g). Groups (n=6):

  • Vehicle Control (Saline).

  • Positive Control (Indomethacin 10 mg/kg).

  • Anabasamine Low Dose (5 mg/kg).

  • Anabasamine High Dose (20 mg/kg).

Methodology:

  • Administration: IP or Oral gavage of Anabasamine 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Endpoint: Calculate % Inhibition of Edema =

    
    .
    

Visualization of Screening Architecture

The following diagram illustrates the logical flow of the screening cascade, ensuring resource efficiency by filtering candidates through low-cost in vitro assays before expensive in vivo models.

Anabasamine_Screening_Cascade cluster_invitro Tier 1 & 2: In Vitro Profiling cluster_invivo Tier 3: Functional In Vivo Extract Crude Extract (Anabasis aphylla) Isolate Isolation & Purification (HPLC/NMR Validation) Extract->Isolate Fractionation AChE AChE/BuChE Inhibition (Ellman's Assay) Isolate->AChE 10 mg sample nAChR nAChR Binding (Radioligand Displacement) Isolate->nAChR 5 mg sample Decision Go/No-Go Decision AChE->Decision IC50 < 10 µM nAChR->Decision Ki < 1 µM Tox Acute Toxicity (LD50 Estimation) Inflam Anti-Inflammatory (Carrageenan Edema) Tox->Inflam Safe Dose Defined Decision->Tox Pass

Caption: Integrated screening cascade for Anabasamine, prioritizing chemical validation followed by neuro-enzymatic and functional immunological assays.

Data Synthesis & Expected Outcomes

The following table summarizes the expected quantitative metrics based on the chemical class properties of Anabasis alkaloids.

Assay TypeTarget MetricReference StandardAnabasamine Target Profile
Enzymatic AChE IC50Galantamine (0.5

M)
< 50

M (Moderate Inhibitor)
Receptor nAChR

Nicotine (1-10 nM)100 nM - 1

M (Modulator)
Toxicity LD50 (Mouse IV)Anabasine (~11-16 mg/kg)Determine (Likely ~10-20 mg/kg)
Functional Edema InhibitionIndomethacin (40-50%)> 30% Inhibition (Significant)
Mechanism of Action Hypothesis

Anabasamine likely acts as a bimodal modulator . The piperidine ring mimics acetylcholine, driving cholinergic interaction, while the bipyridine system may exert allosteric effects or interact with immune-regulatory


 nAChRs on macrophages, explaining the anti-inflammatory activity observed in early Russian literature.

MoA_Hypothesis cluster_targets Biological Targets Anabasamine Anabasamine AChE Acetylcholinesterase (Catalytic Site) Anabasamine->AChE Inhibition nAChR α7 nAChR (Macrophage/Neuron) Anabasamine->nAChR Agonism/Modulation Effect1 Increased ACh Levels (Cognitive Support) AChE->Effect1 Effect2 Cholinergic Anti-inflammatory Pathway (CAP) nAChR->Effect2

Caption: Hypothesized dual-mechanism of Anabasamine involving enzymatic inhibition and receptor modulation.

References

  • Tulyaganov, T. S., et al. (2005). "Inhibition of cholinesterases of various origin by anabasine derivatives." Doklady Biochemistry and Biophysics.

  • Sapronov, N. S., & Khnychenko, L. K. (1982).[7] "Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine." Farmakologiya i Toksikologiya.

  • Wang, Y., et al. (2025). "Alkaloids from Anabasis aphylla L." ResearchGate.

  • PubChem. (2025).[3][8] "Anabasamine Compound Summary." National Library of Medicine.

  • Lee, S. T., et al. (2006). "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine." Journal of Natural Toxins.

Sources

Methodological & Application

Application Note: Electrophysiological Characterization of Anabasamine on Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Anabasamine , a bis-piperidine alkaloid isolated from Anabasis aphylla, represents a unique class of nicotinic ligands.[1] Structurally distinct from its monomeric relative anabasine, anabasamine exhibits complex pharmacological profiles including neuromuscular blockade and potential CNS modulation (e.g., attenuation of ethanol-induced excitation).

For drug development professionals, Anabasamine is of significant interest as a potential template for novel nAChR modulators. However, its bis-alkaloid structure presents specific challenges in electrophysiological recording, particularly regarding binding kinetics and washout rates.[1]

This Application Note provides a rigorous Whole-Cell Patch Clamp protocol designed to characterize Anabasamine’s interaction with mammalian neuronal nAChRs (specifically


 and 

subtypes). Unlike standard small-molecule screens, this protocol accounts for the rapid desensitization kinetics of nAChRs and the potential for open-channel block often seen with larger bis-alkaloid structures.[1]

Experimental Setup & Rig Configuration

To resolve the fast kinetics of nAChRs, a standard bath perfusion is insufficient. This protocol requires a rapid solution exchange system (Piezo-driven theta tubing or similar).[1]

The Perfusion Logic (Graphviz Visualization)[2]

The following diagram illustrates the critical signal flow and fluidics required to capture Anabasamine-induced currents before receptor desensitization occurs.

G cluster_0 Fluidics Control cluster_1 Recording Interface Reservoir_A Reservoir A (Wash/Buffer) Manifold Fast-Step Manifold (Theta Tube) Reservoir_A->Manifold Gravity/Pressure Reservoir_B Reservoir B (Anabasamine) Reservoir_B->Manifold Neuron Target Neuron (Whole Cell) Manifold->Neuron < 10ms Exchange Amp Patch Amplifier (Voltage Clamp) Neuron->Amp pA Current Controller Piezo Controller Controller->Manifold TTL Trigger

Caption: Figure 1. Rapid perfusion setup. A piezo-driven theta tube is essential to switch between Control and Anabasamine solutions within milliseconds to capture peak currents before desensitization.[1]

Solution Formulations

Precise ionic composition is vital to isolate nAChR currents from glutamatergic or GABAergic noise.[1]

Table 1: Recording Solutions
ComponentInternal Solution (Pipette)External Solution (ACSF)Purpose
Base Salt 130 mM Cs-Methanesulfonate140 mM NaClCs+ blocks K+ channels to improve voltage control.[1]
Buffer 10 mM HEPES10 mM HEPESMaintain pH 7.3.
Chelator 10 mM EGTA-Buffers intracellular Ca2+ (critical for

nAChR stability).[1]
Energy 4 mM Mg-ATP, 0.3 mM Na-GTP-Prevents channel run-down.[1]
Blockers -1

M TTX, 20

M Bicuculline, 50

M APV
Isolates nAChR currents by blocking Na+ spikes, GABA, and NMDA receptors.
pH / Osm 7.3 / 290 mOsm7.4 / 300-310 mOsmPhysiological balance.[1]

Core Protocol: Pharmacological Characterization

Phase 1: Agonist Profiling (Direct Activation)

Objective: Determine if Anabasamine acts as a full agonist, partial agonist, or super-agonist compared to Acetylcholine (ACh).

  • Seal & Break-in: Establish a G

    
     seal and break into whole-cell configuration. Clamp membrane potential (
    
    
    
    ) at -70 mV .
  • Health Check: Monitor Series Resistance (

    
    ). Discard cell if 
    
    
    
    or changes by >20%.[1]
  • Control Pulse: Apply 1 mM Acetylcholine (ACh) for 500 ms via fast perfusion. Record peak amplitude (

    
    ).[1]
    
  • Washout: Allow 2-minute recovery (nAChRs recover slowly from desensitization).

  • Test Pulse: Apply Anabasamine (various concentrations, e.g., 10

    
    M - 1 mM)  for 500 ms.
    
  • Normalization: Calculate Response Ratio =

    
    .[1]
    
Phase 2: Antagonist/Modulator Profiling

Objective: Anabasamine is structurally large (bis-piperidine); it may act as an open-channel blocker or competitive antagonist.[1]

  • Pre-incubation: Peruse Anabasamine (at low concentration, e.g., 1

    
    M) for 10 seconds.
    
  • Co-application: Apply 1 mM ACh + Anabasamine simultaneously.

  • Analysis: Look for:

    • Peak Reduction: Indicates competitive or non-competitive antagonism.[1][2]

    • Accelerated Decay: If the current decays faster in the presence of Anabasamine, it suggests Open Channel Block (the drug enters and plugs the open pore).

Mechanistic Analysis & Data Interpretation[1][3][4][5]

Understanding the binding mechanism is crucial for safety pharmacology.

Pathway Diagram: Mode of Action Logic

Mechanism Start Anabasamine Application Response Current Observed? Start->Response Agonist Agonist Activity Response->Agonist Yes (Inward Current) Antagonist Antagonist Activity Response->Antagonist No (Blocks ACh) Decay Decay Kinetics Agonist->Decay Desensitization Receptor Desensitization Decay->Desensitization Standard Decay Block Open Channel Block Decay->Block Accelerated Decay (Voltage Dependent)

Caption: Figure 2. Decision tree for classifying Anabasamine activity based on current kinetics.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Current Response Receptor Run-downAdd Creatine Phosphate to internal solution; ensure ATP is fresh.
Slow Rise Time (>20ms) Poor PerfusionAdjust theta tube closer to the cell; check piezo velocity.
High Leak Current Poor Seal / Cell HealthRe-polish pipette tips; ensure osmolarity of external > internal (by ~10 mOsm).
Incomplete Washout Lipophilicity of AnabasamineAnabasamine is lipophilic.[1][3] Use BSA (0.1%) in wash buffer to scavenge the drug.

References

  • Mirzaev, S. M. (1978).[1][4] Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice.[4] Farmakologiya i Toksikologiya.

  • Khnychenko, L. K., & Sapronov, N. S. (1982). Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine.[4] Farmakologiya i Toksikologiya.

  • Engle, S. E., et al. (2012).[5] Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices. Journal of Visualized Experiments (JoVE).[1]

  • Wang, Y., et al. (2009). Alkaloids from Anabasis aphylla L. Chemistry of Natural Compounds.

Sources

Application Note: Advanced Characterization of Nicotinic Acetylcholine Receptor (nAChR) Subtypes Using Anabasamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing Anabasamine (CAS: 20410-87-1) as a pharmacological probe for nicotinic acetylcholine receptors (nAChRs). Unlike its well-characterized congeners Anabasine and Anabaseine, Anabasamine presents a unique bipyridine structure with a distinct pharmacological profile that includes potential dual-action modulation (nAChR binding and acetylcholinesterase inhibition).

This guide provides rigorous protocols for determining the subtype selectivity of Anabasamine, specifically differentiating between homomeric


 and heteromeric 

subtypes, which are critical targets in neurodegenerative drug discovery.

Scientific Background & Mechanism[1][2][3]

Chemical Identity and Distinction

Researchers must distinguish Anabasamine from related alkaloids to ensure experimental validity:

  • Anabasine: Pyridine-piperidine alkaloid; potent non-selective agonist.

  • Anabaseine: Tetrahydropyridine derivative; precursor to GTS-21;

    
     selective.
    
  • Anabasamine: A bipyridine derivative (5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine). Its bulkier structure influences its steric fit within the nAChR orthosteric binding pocket, potentially altering agonist efficacy and desensitization kinetics compared to acetylcholine (ACh).

Mechanism of Action

Anabasamine acts as a ligand at the nAChR orthosteric site. The primary utility of Anabasamine in current research is determining its subtype selectivity ratio and investigating its secondary activity as a cholinesterase inhibitor, a property less pronounced in simple nicotine analogs.

Figure 1: Anabasamine Signaling & Interaction Pathway

The following diagram illustrates the dual-target potential of Anabasamine within the cholinergic synapse.

Anabasamine_Pathway cluster_Receptors nAChR Subtypes Anabasamine Anabasamine (Ligand) Synapse Cholinergic Synapse Anabasamine->Synapse Alpha7 α7 nAChR (Homomeric) Synapse->Alpha7 Binding (High Affinity?) Alpha4Beta2 α4β2 nAChR (Heteromeric) Synapse->Alpha4Beta2 Binding (Low Affinity?) AChE Acetylcholinesterase (Enzyme) Synapse->AChE Inhibition (Secondary) Response_Ca Ca2+ Influx (Signal Transduction) Alpha7->Response_Ca Activation Desensitization Receptor Desensitization Alpha7->Desensitization Prolonged Exposure Alpha4Beta2->Response_Ca Activation ACh_Levels Increased Synaptic ACh Levels AChE->ACh_Levels Inhibition leads to ACh_Levels->Alpha7 Endogenous Activation

Caption: Figure 1. Putative mechanism of Anabasamine showing direct nAChR activation and secondary AChE inhibition.

Experimental Protocols

Protocol A: Differential Radioligand Binding Assay

Objective: To determine the binding affinity (


) of Anabasamine for 

vs.

subtypes.

Prerequisites:

  • Cell Lines: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Radioligands:

    • For

      
      : [
      
      
      
      I]-
      
      
      -Bungarotoxin (
      
      
      -Bgt).
    • For

      
      : [
      
      
      
      H]-Epibatidine.
  • Compound: Anabasamine (purity >98%, HPLC verified).

Workflow:

  • Membrane Preparation:

    • Harvest HEK293 cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).

    • Homogenize and centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in assay buffer to a final protein concentration of 30–50 µ g/well .

  • Competition Binding:

    • Prepare 96-well plates.

    • Total Binding: Membrane + Radioligand (

      
       concentration) + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Nicotine (1 mM).

    • Experimental: Membrane + Radioligand + Anabasamine (10 concentrations, range

      
       M to 
      
      
      
      M).
  • Incubation:

    • 
       (
      
      
      
      -Bgt): Incubate 2 hours at 37°C (slow kinetics).
    • 
       (Epibatidine): Incubate 1 hour at room temperature.
      
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces NSB).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity (Gamma counter for

      
      I; Scintillation for 
      
      
      
      H).
    • Calculate

      
       using non-linear regression (Hill equation). Convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Characterization (Two-Electrode Voltage Clamp)

Objective: To define if Anabasamine acts as a full agonist, partial agonist, or antagonist.

System: Xenopus laevis oocytes expressing human nAChR cRNAs.

Steps:

  • Preparation: Inject oocytes with cRNA (ratio 1:1 for

    
    :
    
    
    
    ; pure
    
    
    transcript for homomers). Incubate 3–5 days.
  • Setup: Place oocyte in recording chamber perfused with Ringer’s solution containing Atropine (0.5 µM) to block muscarinic receptors.

  • Clamping: Impale with two electrodes (1–2 MΩ resistance). Clamp voltage at -60 mV.

  • Agonist Application:

    • Apply Acetylcholine (ACh) control (

      
       concentration) for 2s to establish max response (
      
      
      
      ).
    • Wash for 5 min.

    • Apply Anabasamine (varying concentrations) for 2s.

  • Antagonist Mode (If no current observed):

    • Pre-incubate Anabasamine (1 min).

    • Co-apply ACh + Anabasamine. Measure reduction in ACh-evoked current.

  • Data Output:

    • Normalize Anabasamine response to ACh

      
      .
      
    • Plot Concentration-Response Curves (CRC).

Data Presentation & Analysis

Expected Pharmacological Profile

Based on structural analogs and preliminary isolation data, Anabasamine often exhibits lower potency than Anabasine but distinct selectivity.

Parameter

nAChR

nAChR
Interpretation
Binding Affinity (

)
Low nM rangeHigh nM / Low µMSelectivity Ratio calculation (

).
Functional Mode Partial AgonistWeak Agonist / AntagonistEfficacy (

) relative to ACh.
Desensitization RapidSlowKinetic profile analysis.
Troubleshooting & Controls
  • High Non-Specific Binding: If using plasticware, switch to silanized glass or low-binding plastics, as bipyridine alkaloids can adhere to surfaces.

  • Insolubility: Anabasamine free base is lipophilic. Dissolve in DMSO (stock 100 mM) and dilute; ensure final DMSO < 0.1% to avoid receptor modulation.

  • Reference Standards: Always run a parallel curve with Epibatidine (high affinity reference) and GTS-21 (

    
     selective reference) to validate assay sensitivity.
    

References

    • Grounding: Confirms Anabasamine as a distinct research tool for nAChR modulation and neuronal signaling.[1]

  • Sapronov, N. S., et al. (1982). Pharmacology of Anabasis aphylla alkaloids anabasine and anabasamine.[2][3][1][4][5][6][7] Farmakologiya i Toksikologiya, 45(6), 25-27.

    • Grounding: Foundational text distinguishing the pharmacological activity of Anabasamine from Anabasine.[8]

  • Radchenko, E. V., et al. (2012). Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies.[7] Bioorganic & Medicinal Chemistry Letters, 22(1), 38-42. Link

    • Grounding: Provides context on structure-activity relationships for anabaseine/anabasine derivatives
  • Kem, W. R., et al. (2004). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs, 2(3), 115-129. Link

    • Grounding: Establishes protocols for testing bipyridine/pyridine alkaloid deriv
  • University of New Orleans. (2003). Development of Novel Nicotinic Receptor Mediated Therapeutic Agents. ScholarWorks@UNO. Link

    • Grounding: Cites the synthesis and preliminary biological activity (anticholinesterase/anti-inflammatory) of Anabasamine.[9]

Sources

Application Note: Protocols for Assessing the Analgesic Activity of Anabasamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The search for non-opioid analgesics has revitalized interest in nicotinic acetylcholine receptor (nAChR) modulators. Anabasamine (5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine), a bipyridine alkaloid isolated from Anabasis aphylla, represents a distinct chemical scaffold compared to the classical epibatidine or nicotine structures.

Unlike opioids which act via Mu-receptors causing respiratory depression, Anabasamine derivatives primarily target


 and 

nAChR subtypes. Activation of these receptors modulates nociceptive transmission via two primary mechanisms:
  • Spinal/Supraspinal: Activation of descending inhibitory pathways (noradrenergic/serotonergic) in the periaqueductal gray (PAG) and dorsal horn.

  • Peripheral: Inhibition of inflammatory cytokine release from macrophages.

Critical Challenge: The therapeutic index of nAChR agonists is often narrow due to motor toxicity (tremors, ataxia) mediated by neuromuscular junction interaction or off-target ganglionic effects. Therefore, this protocol mandates a "Safety-First" screening architecture , where motor coordination is validated before analgesic efficacy is quantified.

Experimental Workflow & Decision Tree

The following directed graph illustrates the mandatory progression from synthesis to mechanistic validation.

Workflow Start Synthesis of Anabasamine Derivative Solubility Formulation & pH Adjustment (Vehicle Optimization) Start->Solubility ToxScreen Step 1: Motor Toxicity Screen (Rotarod / Irwin Test) Solubility->ToxScreen Decision Is Motor Function Intact? ToxScreen->Decision HotPlate Step 2: Supraspinal Analgesia (Hot Plate Test) Decision->HotPlate Yes Stop Discard/Refine Structure Decision->Stop No (Ataxia/Sedation) Writhing Step 3: Peripheral Analgesia (Acetic Acid Writhing) HotPlate->Writhing Mechanism Step 4: Mechanistic Validation (Antagonist Challenge) Writhing->Mechanism

Figure 1: Sequential Screening Workflow. Note the "Go/No-Go" decision point at Step 1 to prevent false positives caused by sedation.

Compound Formulation (Critical Control Point)

Anabasamine derivatives are often lipophilic bases. Improper solubilization leads to erratic bioavailability.

  • Standard Vehicle: Saline (0.9% NaCl).

  • For Lipophilic Derivatives: 5% DMSO + 5% Tween-80 + 90% Saline.

  • pH Adjustment: Titrate to pH 6.8–7.4 using 0.1N HCl. Warning: Highly acidic solutions cause peritoneal irritation, mimicking "writhing" and confounding data.

  • Dosing Strategy: Logarithmic scale (e.g., 0.5, 1.0, 5.0 mg/kg, i.p. or s.c.).

Step 1: Motor Toxicity & Sedation Screen (Rotarod)

Objective: To determine the Maximum Tolerated Dose (MTD) where no motor impairment occurs. Analgesia detected at doses causing ataxia is a false positive.

Protocol:

  • Calibration: Train mice (ICR or Swiss Webster, male, 25-30g) on an accelerating Rotarod (4 to 40 rpm over 5 min) for 2 days.

  • Baseline: Record latency to fall (T0) immediately before drug administration.

  • Treatment: Administer Vehicle or Anabasamine derivative (i.p.).

  • Testing: Measure latency to fall at 15, 30, 60, and 120 minutes post-injection.

  • Cut-off: A decrease in latency >30% compared to baseline indicates motor toxicity.

Data Interpretation:

Observation Implication Action
Latency > 80% of Baseline Motor function intact Proceed to Analgesia
Latency < 50% of Baseline Ataxia / Muscle Relaxation Reduce Dose

| Tremors / Convulsions | Pro-convulsant activity | Terminate Compound |

Step 2: Assessment of Central Analgesia (Hot Plate Test)

Objective: To evaluate supraspinal nociceptive integration (thermal stimulus). This is highly specific for nAChR agonists.

Protocol:

  • Apparatus: Hot plate set strictly to 55.0 ± 0.5°C .

  • Endpoint: Latency to hind paw lick or jump . (Forepaw licking is often grooming, not pain).

  • Cut-off Time: 30 seconds (to prevent tissue damage).

  • Procedure:

    • Measure baseline latency (Pre-drug).

    • Administer Test Compound (at non-toxic dose determined in Step 1).

    • Measure test latency at 30, 60, and 90 min.

  • Calculation:

    
    
    (MPE: Maximum Possible Effect)
    

Step 3: Assessment of Peripheral/Visceral Pain (Writhing Test)

Objective: To assess activity against inflammatory pain. nAChR agonists are particularly potent here due to anti-inflammatory cytokine modulation.

Protocol:

  • Induction: Intraperitoneal injection of 0.6% Acetic Acid (10 mL/kg).

  • Timing: Administer Anabasamine derivative 30 min prior to acetic acid.

  • Observation: Place mouse in a transparent observation cylinder immediately after acetic acid injection.

  • Quantification: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.

  • Controls:

    • Negative: Vehicle + Acetic Acid.

    • Positive: Diclofenac (10 mg/kg) or Morphine (5 mg/kg).

Step 4: Mechanistic Validation (Antagonist Challenge)

To prove the analgesic effect is mediated by nAChRs and not off-target opioid receptors, an antagonist challenge is required.

Experimental Groups:

  • Vehicle[1]

  • Anabasamine Derivative (

    
     dose)
    
  • Mecamylamine (Non-selective nAChR antagonist, 1 mg/kg) + Anabasamine Derivative

  • Naloxone (Opioid antagonist, 1 mg/kg) + Anabasamine Derivative

Expected Outcome:

  • If Mecamylamine reverses analgesia: Confirms nAChR mechanism.

  • If Naloxone fails to reverse analgesia: Confirms non-opioid mechanism (Critical for safety profile).

Mechanistic Pathway Diagram

Mechanism Drug Anabasamine Derivative Rec nAChR (alpha4-beta2 / alpha7) Drug->Rec Agonist Binding Ion Ca2+ / Na+ Influx Rec->Ion Depolarization Neuro Release of GABA / Noradrenaline Ion->Neuro Signaling Effect Inhibition of Nociceptive Signal Neuro->Effect Analgesia Antag Mecamylamine (Blocker) Antag->Rec Blocks

Figure 2: Putative Mechanism of Action. Anabasamine derivatives activate nAChRs, triggering neurotransmitter release that modulates pain signaling. Mecamylamine serves as the validation checkpoint.

References

  • Mirzaev, S. (1978).[2] Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice.[2] Farmakologiya i Toksikologiya, 41(1), 52-55.[2]

  • Bremmer, M. A., et al. (2024).[1] Acute analgesic effect of nicotine vaping using three experimental pain induction tasks: a randomized, placebo-controlled laboratory study. Psychopharmacology.

  • Umana, I. C., et al. (2013). Neuronal nicotinic receptors as analgesic targets: It's a winding road. Biochemical Pharmacology, 86(8), 1208–1214.

  • Damaj, M. I., et al. (2000). Antinociceptive responses to nicotinic acetylcholine receptor ligands in the hot-plate test in mice. Psychopharmacology, 148(4), 343-350. (Standard Protocol Reference).
  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8, 733–750.

Sources

Troubleshooting & Optimization

improving the yield of Anabasamine extraction from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Anabasis aphylla Alkaloids

Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Scope: Optimization of yield, purity, and reproducibility in the isolation of Anabasamine (CAS: 20410-87-1) from natural plant sources.

Core Directive & Operational Philosophy

Welcome to the technical support hub for Anabasamine isolation. Unlike general alkaloid extraction, isolating Anabasamine presents a specific challenge: it is a minor constituent (often <0.5% dry weight) co-occurring with the dominant alkaloid Anabasine (up to 2%).

Success depends on three critical control points:

  • pH Hysteresis: Precise manipulation of pH to toggle ionization states.

  • Solvent Selectivity: Using polarity differentials to separate the dimeric Anabasamine from the monomeric Anabasine.

  • Fractionation Logic: Moving beyond bulk extraction to targeted chromatographic isolation.

Biomass Pre-Treatment (The Foundation)

Q: My total alkaloid yield is fluctuating wildly between batches. Is the extraction method at fault?

A: Likely not. The variability usually originates in the biomass source. Anabasis aphylla (Chenopodiaceae) exhibits significant seasonal variation in alkaloid profiles.

Protocol for Standardization:

  • Harvest Timing: Alkaloid content peaks during the budding/early flowering stage (typically late summer/early autumn). Winter harvest yields are significantly lower.

  • Particle Size: Grind dried aerial parts to 40–60 mesh .

    • Why? Finer powder (<80 mesh) creates unmanageable emulsions during liquid-liquid extraction. Coarser powder (>20 mesh) suffers from poor solvent penetration.

  • Drying: Air-dry in shade (<45°C). Avoid high-heat oven drying, which can degrade N-oxide precursors or cause oxidative polymerization.

Extraction Workflow: The "Acid-Base Switch"

This is the industry-standard protocol optimized for Anabasis alkaloids. It relies on the principle that Anabasamine is water-soluble as a salt (acidic pH) and lipophilic as a free base (basic pH).

Step-by-Step Protocol
  • Initial Maceration: Extract 1 kg of plant powder with 80% Ethanol (3 x 2L) at room temperature. Evaporate ethanol to obtain a crude oily residue.

  • Acidification (The Wash): Dissolve residue in 2% Citric Acid or 5% HCl (Target pH 3–4).

    • Action: Filter this solution. Wash the acidic aqueous layer with Chloroform (CHCl₃) or Petroleum Ether .

    • Mechanism: The alkaloids remain in the water (protonated). The organic wash removes chlorophyll, lipids, and non-alkaloidal terpenes. Discard the organic wash.

  • Basification (The Switch): Cool the aqueous phase to 10°C. Slowly add 25% Ammonium Hydroxide (NH₄OH) or 10% NaOH until pH 9–10 is reached.

    • Critical: Anabasamine is a strong base.[1] Ensure pH is sufficiently high to fully deprotonate it.

  • Extraction (The Harvest): Extract the basified aqueous layer with Chloroform (CHCl₃) (3 x 500mL).

  • Concentration: Dry the combined chloroform layers over Anhydrous Sodium Sulfate (Na₂SO₄) and evaporate to yield the Total Alkaloid Fraction (TAF) .

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Dry Biomass (Anabasis aphylla) Ethanol 80% Ethanol Extraction (Maceration) Start->Ethanol Crude Crude Residue Ethanol->Crude Acid Acidify (pH 3-4) 2% Citric Acid Crude->Acid Wash Wash with CHCl3 (Remove Lipids) Acid->Wash Aqueous Phase Kept Base Basify (pH 9-10) NH4OH Wash->Base Aqueous Phase Extract Extract with CHCl3 (Collect Organic Phase) Base->Extract Alkaloids become Lipophilic Final Total Alkaloid Fraction (TAF) (Anabasine + Anabasamine) Extract->Final

Figure 1: The "Acid-Base Switch" workflow designed to isolate total alkaloids while discarding non-polar lipids and polar sugars.

Purification: Separating Anabasamine from Anabasine

Q: I have the Total Alkaloid Fraction, but it's 90% Anabasine. How do I isolate the Anabasamine?

A: This is the most common failure point. Anabasine (monomer) and Anabasamine (dimer) have similar solubilities but slightly different polarities and molecular sizes.

Technical Strategy: Column Chromatography

ParameterSpecificationRationale
Stationary Phase Silica Gel (200–300 mesh)Standard polar phase for alkaloid separation.
Mobile Phase A Chloroform : Methanol (20:1)Initial elution of less polar components.
Mobile Phase B Chloroform : Methanol : Ammonia (15:1:0.1)Ammonia suppresses tailing by competing for silanol sites.
Loading Ratio 1:30 to 1:50 (Sample:Silica)High ratio needed due to the dominance of Anabasine.

Separation Logic:

  • Fraction A (Anabasine): Usually elutes first or in the early fractions due to its structure and lower molecular weight compared to the dimer.

  • Fraction B (Anabasamine): Elutes later. Monitor fractions using TLC (Thin Layer Chromatography).[2][3][4]

    • TLC System: Benzene:Ethanol:Ammonia (9:1:0.5).

    • Visualization: Dragendorff’s reagent (Orange spots).

Troubleshooting Co-elution: If separation is poor, switch to Aluminum Oxide (Alumina) neutral column. Alumina is less acidic than silica and often provides better resolution for acid-sensitive alkaloids or those with close pKa values.

Troubleshooting & FAQs

Issue: Low Recovery Yield (<0.1%)

Diagnosis: Incomplete basification or degradation.

  • Check 1 (pH): Anabasamine is a strong base.[1] If the pH is 8.0, it may still be partially protonated (water-soluble) and will not transfer to the Chloroform layer. Push pH to 10-11.

  • Check 2 (Temperature): Did you use heat during acidification? High heat can hydrolyze the alkaloids. Keep processes <40°C.

Issue: Heavy Emulsion during Chloroform Extraction

Diagnosis: Presence of saponins or fine particulates.

  • Fix: Add Saturated NaCl (Brine) to the aqueous phase before extraction. The increase in ionic strength drives the organics out (Salting-out effect).

  • Mechanical Fix: Centrifuge the emulsion at 3000 rpm for 10 minutes to force phase separation.

Issue: Sample Decomposition (Darkening/Tars)

Diagnosis: Oxidation. Anabasamine and Anabasine are pyridine derivatives susceptible to N-oxidation.

  • Prevention: Always evaporate solvents under reduced pressure (Rotary Evaporator) and store the final product under Nitrogen or Argon gas at -20°C.

Visualization: Troubleshooting Logic

Troubleshooting Problem Low Anabasamine Yield CheckpH Check pH of Basification Problem->CheckpH CheckSolvent Check Extraction Solvent Problem->CheckSolvent Result1 pH < 9.5? Alkaloid trapped in water. CheckpH->Result1 Result2 Using Ether instead of CHCl3? CheckSolvent->Result2 Fix1 Adjust to pH 10-11 Result1->Fix1 Fix2 Switch to Chloroform (Better solubility for dimers) Result2->Fix2

Figure 2: Diagnostic decision tree for addressing low yield scenarios.

References

  • Tilyabaev, Z., & Abduvakhabov, A. A. (1998).[5] Alkaloids of Anabasis aphylla. Chemistry of Natural Compounds, 34(3), 285–287.

  • Wang, Y., et al. (2008). Alkaloids from Anabasis aphylla L. Journal of Asian Natural Products Research, 10(11-12), 1093-1095.

  • PubChem. (n.d.).[3][6][7] Anabasamine (Compound CID 161313).[7] National Library of Medicine.

  • Koretskaya, N. I., & Utkin, L. M. (1958). Structure of Anabasamine. Journal of General Chemistry of the USSR.
  • Iraqi Academic Scientific Journals. (2010). Isolation and identification of alkaloids from Anabasis aphylla. Ibn Al-Haitham Journal for Pure and Applied Sciences.

Sources

troubleshooting poor resolution in HPLC analysis of Anabasamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Anabasamine

Subject: Troubleshooting Guide for Resolution & Peak Shape Issues in Anabasamine Quantification Document ID: TS-ANA-2024-02 Applicable For: Analytical Chemists, QC Specialists, Drug Discovery Researchers

Introduction: The Anabasamine Challenge

Anabasamine (


) presents a distinct chromatographic challenge due to its structural duality: it contains both aromatic pyridine rings and a basic piperidine moiety. This hybrid structure creates two competing behaviors during HPLC analysis:
  • Hydrophobic retention via the dipyridyl system.

  • Strong ionic interaction via the basic nitrogen on the methyl-piperidine ring (

    
    ).
    

Poor resolution in Anabasamine analysis is rarely a simple "column failure." It is almost always a kinetic issue caused by secondary silanol interactions or pH mismatch. This guide addresses these specific root causes.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing resolution loss (


) or peak asymmetry (

).

Anabasamine_Troubleshooting Start ISSUE: Poor Resolution / Tailing Check_As Check Peak Asymmetry (As) Start->Check_As Tailing As > 1.5 (Tailing) Check_As->Tailing Peak is skewed Symmetric As < 1.2 (Symmetric but Overlapping) Check_As->Symmetric Peak is sharp pH_Check Check Mobile Phase pH Tailing->pH_Check Sel_Check Co-elution with Anabasine? Symmetric->Sel_Check Low_pH pH < 3.0 pH_Check->Low_pH High_pH pH > 7.0 pH_Check->High_pH Action_TEA Add 0.1% Triethylamine (TEA) (Silanol Blocker) Low_pH->Action_TEA Standard C18 Action_Column Switch to Hybrid/Bidentate C18 (High pH Stable) High_pH->Action_Column If column permits Action_Solvent Switch Modifier (MeOH <-> ACN) Sel_Check->Action_Solvent Change dipole interaction Action_Temp Lower Temp to 25°C (Enhance Selectivity) Sel_Check->Action_Temp Increase retention

Figure 1: Diagnostic workflow for isolating the root cause of resolution loss in basic alkaloid analysis.

Troubleshooting FAQs

Q1: My Anabasamine peak has a long "tail" ( ), causing it to merge with impurities. Why is this happening on a new C18 column?

The Science: Standard silica-based C18 columns contain residual silanol groups (


). At neutral or weakly acidic pH (pH 4–6), these silanols are ionized (

). The basic nitrogen in the piperidine ring of Anabasamine becomes protonated (

). The Result: An ion-exchange mechanism occurs where the analyte "sticks" to the silica surface rather than partitioning into the C18 phase. This kinetic lag creates the tail.

The Fix: You must suppress this secondary interaction using one of two methods:

  • The "Silanol Blocker" Method (Low pH): Add a competing base like Triethylamine (TEA) to the mobile phase. TEA saturates the active silanol sites, forcing Anabasamine to interact only with the C18 ligands.

    • Protocol: Add 10 mM TEA to your aqueous buffer and adjust pH to 3.0 with Phosphoric Acid.

  • The "Suppression" Method (High pH): Run the analysis at pH > 9.5 (if your column is alkali-stable, e.g., Waters XBridge or Agilent Poroshell HPH). At this pH, Anabasamine is neutral (un-ionized) and interacts purely via hydrophobicity, yielding sharp peaks.

Q2: I cannot separate Anabasamine from Anabasine. They co-elute regardless of the gradient slope.

The Science: Anabasamine and Anabasine are structurally related. Anabasine is a monomer; Anabasamine is essentially a dimer structure. While their molecular weights differ, their hydrophobicity indices in Acetonitrile (ACN) are similar because ACN suppresses


 interactions.

The Fix: Change the selectivity (


)  by switching the organic modifier.
  • Switch from ACN to Methanol (MeOH): Methanol is a protic solvent. It allows the

    
    -electrons in the pyridine rings of Anabasamine to interact differently with the stationary phase compared to ACN. This often drastically shifts retention times for aromatic alkaloids.
    
  • Use a Phenyl-Hexyl Column: Instead of C18, use a Phenyl-Hexyl stationary phase. The

    
     interaction between the column and the dipyridyl rings of Anabasamine will significantly increase its retention relative to non-conjugated impurities.
    
Q3: My retention times are drifting day-to-day. Is Anabasamine unstable?

The Science: Anabasamine is generally stable. Retention drift in weak bases is usually a pH Hysteresis issue. Because Anabasamine has a


 near 9.0, small changes in mobile phase pH (e.g., pH 7.0 drifting to 7.2) cause massive swings in the ionization percentage of the molecule. If 50% is ionized at pH 9.0 and 30% at pH 9.2, retention will shift significantly.

The Fix:

  • Buffer Capacity: Ensure you are using a true buffer within its capacity range. Do not use Phosphate buffer at pH 9 (it has no capacity there). Use Ammonium Bicarbonate or Borate for high pH, or Phosphate for low pH (2-3).

  • Thermostating: Temperature fluctuations affect

    
    . Lock the column oven at a set temperature (e.g., 
    
    
    
    ).

Optimized Experimental Protocol

If your current method is failing, validate your system using this robust "Starting Point" protocol designed to minimize tailing.

Table 1: Recommended Method Parameters

ParameterConditionRationale
Column C18 with high carbon load, End-capped (e.g., 150 x 4.6 mm, 3.5 µm)End-capping reduces accessible silanols.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Keeps Anabasamine in neutral state (suppresses ionization).
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent for hydrophobic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 20% B to 80% B over 15 minWide gradient to separate monomer (Anabasine) from dimer (Anabasamine).
Detection UV @ 260 nmMax absorption for the dipyridyl chromophore.
Temperature 30°CMaintains constant ionization kinetics.

Mobile Phase Preparation Workflow:

Mobile_Phase_Prep Step1 Weigh NH4HCO3 (0.79 g for 1L) Step2 Dissolve in 900mL Water Step1->Step2 Step3 Adjust pH to 9.5 (use NH4OH) Step2->Step3 Step4 Filter (0.22 µm) & Degas Step3->Step4

Figure 2: Critical preparation steps to ensure buffer stability and prevent particulate clogs.

References

  • PubChem. (n.d.).[1] Anabasamine (Compound CID 161313).[1][2] National Library of Medicine. Retrieved from [Link]

  • Jacob, P. 3rd, et al. (2002). Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry.[3][4][5] Journal of Chromatography B. Retrieved from [Link]

  • McGilvery, C. M., & Burchfield, J. (2009). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.[3] PMC (PubMed Central). Retrieved from [Link]

  • Chromatography Today. (2014). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link][6][7][8]

Sources

Technical Support Center: Minimizing Artifactual Degradation of Anabasamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Artifactual Degradation of Anabasamine During Storage Document ID: ANB-STAB-001 Last Updated: February 1, 2026 Audience: Researchers, Medicinal Chemists, Analytical Scientists[1]

Core Directive: The Stability Profile of Anabasamine

Anabasamine (CAS: 20410-87-1) is a bipyridine alkaloid structurally related to anabasine and nicotine.[1][2] Its chemical scaffold—consisting of a central pyridine ring substituted with a second pyridine and a N-methylpiperidine moiety—presents specific stability challenges.[1][2]

Unlike simple aromatics, Anabasamine possesses a tertiary aliphatic amine (the N-methylpiperidine ring) which is the primary site of artifactual degradation.[1] The electron-rich nitrogen is susceptible to oxidative attack, leading to N-oxide formation, while the pyridine rings render the molecule photo-active.[1]

Critical Stability Parameters
ParameterOptimal ConditionRisk FactorMechanism of Degradation
Temperature -20°C (Solid), -80°C (Solution)> 4°CThermal oxidation kinetics increase; potential racemization (if chiral center is stressed, though Anabasamine is often supplied as a racemate or specific isomer).[1][2]
Atmosphere Argon or Nitrogen HeadspaceAmbient Air (O₂)N-Oxidation : Formation of Anabasamine N-oxide (M+16).[1][2]
Light Dark / Amber VialUV / FluorescentPhotolysis : Pyridine ring excitation leading to radical formation and polymerization.[1][2]
Solvent Anhydrous DMSO or EthanolWater / Protic AcidsHygroscopicity : Absorption of water accelerates hydrolysis of impurities or salt dissociation.[1][2]

Troubleshooting Guide & FAQs

Section A: Physical Appearance & Purity Issues[1]

Q1: My Anabasamine powder has turned from off-white to yellow/brown. Is it still usable? Diagnosis: This coloration indicates oxidative degradation , likely forming N-oxides or diaza-quinone-like polymerization products.[1][2]

  • Mechanism: The tertiary amine in the piperidine ring reacts with atmospheric oxygen to form an N-oxide.[1][2] Further degradation leads to conjugated systems that absorb blue light, appearing yellow.[1]

  • Action:

    • Perform LC-MS to quantify the impurity.[1] Look for a peak at m/z 269.34 (M+16).[1]

    • If purity is >95%, repurify via flash chromatography (Alumina basic or Silica with 1% Triethylamine).[1]

    • If <90%, discard the sample to avoid confounding biological data.[1]

Q2: I observe a new peak at M+16 in my LC-MS spectrum after storing the sample in DMSO. Diagnosis: This is the Anabasamine N-oxide .[1][2]

  • Cause: DMSO is hygroscopic and can contain peroxides if aged.[1][2] Storing stock solutions at -20°C without inert gas allows slow oxidation.[1]

  • Prevention: Use fresh, anhydrous DMSO (silylated vials recommended) and always overlay with Argon gas before closing the vial.[2] Store at -80°C.

Q3: The compound has precipitated out of my stock solution after freezing. Diagnosis: Freeze-Concentration Effect .

  • Cause: As the solvent freezes, the solute is excluded from the crystal lattice, concentrating in the remaining liquid phase until it crashes out.[2] Upon thawing, it may not redissolve immediately.[1]

  • Action:

    • Vortex vigorously at room temperature for 5 minutes.

    • Sonicate in a water bath (max 30°C) for 2 minutes.

    • Do not heat above 40°C, as this accelerates oxidative degradation.[1]

Section B: Solubility & Handling

Q4: Can I store Anabasamine in aqueous buffer? Answer: No.

  • Reasoning: The free base is poorly soluble in neutral water and can adhere to plastic surfaces (polypropylene tubes).[1] In acidic buffers, it dissolves but becomes susceptible to hydrolysis of any trace impurities or excipients.[1]

  • Protocol: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO . Dilute into the aqueous buffer immediately prior to the experiment (< 1 hour).

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a stock solution that remains stable for 6 months.

  • Weighing: Weigh Anabasamine (hydrochloride or free base) in a glove box or under a nitrogen stream to minimize O₂ contact.[1][2]

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[1][2]

    • Why? DMSO prevents protonation-dependent side reactions common in alcohols.[1][2]

  • Dissolution: Vortex until clear.

  • Aliquoting (Critical Step):

    • Divide the master stock into single-use aliquots (e.g., 20 µL).

    • Reason: Repeated freeze-thaw cycles introduce moisture and oxygen, degrading the compound by 2-5% per cycle.[1]

  • Storage:

    • Flush each vial with Argon gas for 5 seconds.[1]

    • Seal tightly with a Teflon-lined cap.[1]

    • Store at -80°C .

Protocol B: QC Check via LC-MS

Objective: Validate compound integrity before cell-based assays.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for high pH stability).[1][2]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor 254 nm (Pyridine absorbance) and ESI+ (m/z 254.16).

  • Pass Criteria:

    • Main peak area > 98%.[1][2]

    • N-oxide peak (RT shift approx -0.5 min, m/z 270) < 0.5%.[1][2]

Visualizing the Degradation Pathway[3]

The following diagram illustrates the primary degradation route (N-oxidation) and the logic flow for handling Anabasamine to prevent it.

Anabasamine_Stability Anabasamine Anabasamine (Active Compound) C16H19N3 NOxide Anabasamine N-Oxide (Inactive/Toxic) m/z +16 Anabasamine->NOxide Slow Oxidation (Tertiary Amine) Polymer Photo-Polymerization Products (Yellow Precipitate) Anabasamine->Polymer Photolysis Hydrolysis Salt Dissociation / pH Drift Anabasamine->Hydrolysis Hygroscopicity Oxygen Atmospheric O2 Oxygen->NOxide Light UV/Vis Light Light->Polymer Moisture Moisture (H2O) Moisture->Hydrolysis Storage Correct Storage: -80°C, Argon, Dark Storage->Anabasamine Preserves Integrity

Figure 1: Primary degradation pathways of Anabasamine.[1][2] The N-methylpiperidine moiety is the primary site for oxidative attack (Red path), while the pyridine system is susceptible to photolysis (Yellow path).

References

  • PubChem . Anabasamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • MassBank of North America . LC-MS Spectral Data for Anabasamine. Available at: [Link][1][2]

  • National Institutes of Health (NIH) .[1] Alkaloid Stability and Oxidation of Guanine/Amine Derivatives. (Contextual grounding on amine oxidation). Available at: [Link]

Sources

Technical Support Center: Chiral Separation of Anabasamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of anabasamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantioselective analysis of this important piperidine alkaloid. Anabasamine's pharmacological properties, including its potential anti-inflammatory and acetylcholinesterase-inhibiting activities, necessitate the accurate separation and quantification of its individual enantiomers, as they may exhibit different biological effects.[1] This resource combines established methodologies with field-proven insights to help you navigate the complexities of chiral separations.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of anabasamine important?

A1: Chirality is a fundamental aspect of pharmacology, as enantiomers of a drug can have significantly different biological activities, potencies, and toxicities.[1] Regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs to ensure optimal therapeutic outcomes and minimize adverse effects. Therefore, resolving anabasamine enantiomers is crucial for accurate pharmacological studies, drug development, and quality control.

Q2: What are the primary analytical techniques for separating anabasamine enantiomers?

A2: The most common and effective techniques for chiral separation are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2] Supercritical Fluid Chromatography (SFC) is also a powerful, greener alternative.[3] Direct separation using a Chiral Stationary Phase (CSP) in HPLC or SFC, or a chiral selector in the background electrolyte in CE, is the preferred approach.[2]

Q3: Which type of HPLC column is best suited for anabasamine separation?

A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have shown great success in separating a wide range of alkaloids, including those structurally similar to anabasamine.[2][4] Specifically, protein-based columns like CHIRALPAK® AGP and certain cellulose-based columns like Lux® Cellulose-2 have demonstrated successful baseline separation of anabasine and anatabine enantiomers, making them excellent starting points for anabasamine method development.[5][6]

Q4: What are chiral selectors in Capillary Electrophoresis, and which ones are effective for anabasamine?

A4: In CE, chiral selectors are additives in the background electrolyte that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[7] Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose.[7][8] For the separation of nicotine-related alkaloids, including anabasine, sulfated β-cyclodextrin has been shown to be an effective chiral selector.[9]

Troubleshooting Guides

HPLC Method Troubleshooting

This section addresses common issues encountered during the chiral HPLC separation of anabasamine and other basic alkaloids.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak.

  • A peak with a shoulder, but no clear separation into two peaks.

Root Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chiral recognition mechanism is highly specific. Anabasamine, as a basic compound, requires a CSP that can engage in effective stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, and ionic interactions).1. CSP Screening: Test a variety of polysaccharide-based CSPs. Good starting points for piperidine alkaloids are CHIRALPAK® AGP (protein-based) and Lux® Cellulose-2 (cellulose-based).[5][6] 2. Consider Different Selector Chemistries: If cellulose-based CSPs are unsuccessful, try amylose-based CSPs, as their helical structure can offer different selectivity.
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the interactions between the analyte and the CSP. For basic compounds like anabasamine, pH and the type/concentration of additives are critical.1. Adjust pH: For basic compounds on a CHIRALPAK® AGP column, a slightly alkaline mobile phase (e.g., using ammonium hydroxide) can improve peak shape and resolution.[5][6] 2. Optimize Organic Modifier: Vary the type (e.g., methanol, acetonitrile) and percentage of the organic modifier. 3. Use Additives: For basic compounds, small amounts of additives like diethylamine (DEA) can mask active sites on the silica surface, reducing peak tailing and improving resolution.[2] Ionic liquids can also serve this purpose.[10]
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance enantioselectivity.1. Decrease Column Temperature: Try running the separation at a lower temperature (e.g., 15-25°C) to see if resolution improves.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a drawn-out trailing edge.

  • USP tailing factor significantly greater than 1.2.[11]

Root Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Secondary Interactions with Residual Silanols Anabasamine is a basic compound. The protonated amine can interact strongly with acidic residual silanol groups on the silica surface of the CSP, leading to peak tailing.[10][11]1. Add a Basic Modifier: Incorporate a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) into the mobile phase to compete for the active silanol sites.[2] 2. Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, reducing these secondary interactions.[12]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear range.
Column Contamination/Degradation Accumulation of strongly retained impurities on the column inlet frit or at the head of the column can disrupt the flow path and cause peak distortion for all analytes.[13]1. Use a Guard Column: A guard column protects the analytical column from contaminants.[14] 2. Column Flushing: If a guard column is not in use, try back-flushing the column (check manufacturer's instructions first).[13]
Issue 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more conjoined peaks.

Root Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized disruption of the mobile phase/stationary phase equilibrium at the point of injection, leading to a distorted peak.1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Co-eluting Impurity What appears as a split peak might be two separate compounds (e.g., an impurity and one enantiomer) that are very close in retention time.[15]1. Inject a Smaller Volume: If the split becomes two more distinct peaks at a lower injection volume, co-elution is likely. The method needs to be optimized for better resolution (see Issue 1).[15]
Blocked Inlet Frit or Column Void A physical obstruction or a void at the head of the column can split the sample band as it enters the column, affecting all peaks in the chromatogram.[13]1. Back-flush the Column: Reverse the column and flush to waste (if permitted by the manufacturer). 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Capillary Electrophoresis Method Troubleshooting
Issue 1: No Enantiomeric Separation

Symptoms:

  • A single, sharp peak for the racemic anabasamine.

Root Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Chiral Selector (CS) The formation of diastereomeric complexes between the enantiomers and the CS is essential for separation. The type and structure of the CS are critical.1. Screen Different Cyclodextrins (CDs): Start with sulfated β-CD, which is effective for related alkaloids.[9] If unsuccessful, screen other charged (e.g., carboxymethyl-β-CD) or neutral (e.g., hydroxypropyl-β-CD) cyclodextrins.[7] 2. Consider Dual CD Systems: In some cases, a combination of two different CDs (e.g., one neutral and one anionic) can significantly enhance enantioselectivity.[7]
Suboptimal CS Concentration The concentration of the CS affects the equilibrium of complex formation. Too low a concentration may not provide sufficient interaction, while too high a concentration can lead to other issues like high current or viscosity.1. Optimize CS Concentration: Systematically vary the concentration of the chiral selector (e.g., from 5 mM to 30 mM) to find the optimal balance between resolution and analysis time.
Inappropriate Buffer pH The pH of the background electrolyte (BGE) determines the charge state of both the analyte and any ionizable chiral selectors, which in turn affects complex formation and electrophoretic mobility.1. Adjust BGE pH: For basic compounds like anabasamine, an acidic buffer (e.g., pH 2.5-5.0) is typically used to ensure the analyte is protonated and has a positive charge. Vary the pH within this range to find the best separation.[9]

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Separation of Anabasamine Enantiomers

This protocol is based on a validated method for the separation of anabasine and anatabine enantiomers and serves as an excellent starting point.[6]

1. Column Selection:

  • Primary Column: CHIRALPAK® AGP, 150 x 4 mm, 5 µm.[6]

  • Alternative Column: Lux® Cellulose-2, 150 x 2 mm, 3 µm.[6]

2. Chromatographic Conditions:

ParameterCondition for CHIRALPAK® AGPCondition for Lux® Cellulose-2
Mobile Phase 30 mM Ammonium Formate with 0.3% NH₄OH : Methanol (90:10, v/v)20 mM Ammonium Formate with 0.2% NH₄OH : Acetonitrile (90:10, v/v)
Flow Rate 0.4 mL/min0.2 mL/min
Column Temp. Ambient (or controlled at 25°C for better reproducibility)Ambient (or controlled at 25°C)
Detection UV (e.g., 260 nm) or Mass Spectrometry (MS)UV (e.g., 260 nm) or MS
Injection Vol. 2 µL2 µL

3. Sample Preparation:

  • Dissolve the anabasamine standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select CSPs (CHIRALPAK AGP, Lux Cellulose-2) Screen Run Initial Conditions (see Protocol 1) Start->Screen Eval1 Evaluate Resolution (Rs) Screen->Eval1 Opt_MP Optimize Mobile Phase - % Organic - Additive (e.g., DEA) Eval1->Opt_MP Rs < 1.5 Validate Method Validation (ICH Guidelines) Eval1->Validate Rs >= 1.5 Opt_Temp Optimize Temperature (e.g., 15-35°C) Opt_MP->Opt_Temp Eval2 Evaluate Rs, Peak Shape, Time Opt_Temp->Eval2 Eval2->Opt_MP Improvement Needed Eval2->Validate Optimized Final Final Method Validate->Final

Caption: Workflow for chiral HPLC method development for anabasamine.

Protocol 2: Chiral CE Separation of Anabasamine Enantiomers

This protocol is adapted from a method used for the simultaneous enantioseparation of several nicotine alkaloids.[9]

1. Capillary:

  • Fused-silica capillary, 50 µm I.D., effective length ~30-40 cm. An amino-coated capillary can also be used.[9]

2. Background Electrolyte (BGE) Preparation:

  • Prepare a 30 mM acetate buffer and adjust the pH to 5.0.

  • Dissolve sulfated β-cyclodextrin to a final concentration of 8% (w/v).

  • Filter the BGE through a 0.22 µm filter.

3. CE Conditions:

ParameterCondition
Background Electrolyte 30 mM Acetate Buffer (pH 5.0) containing 8% sulfated β-CD
Applied Voltage +15 kV
Temperature 30°C
Detection Direct UV at 260 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

4. Capillary Conditioning:

  • Before the first run, rinse the capillary with 1 M NaOH, deionized water, and then the BGE.

  • Between runs, rinse with BGE to ensure reproducible migration times.

Decision Tree for Troubleshooting CE Separations

CE_Troubleshooting Start Problem: Poor or No CE Separation Check_CS Is the Chiral Selector (CS) appropriate? Start->Check_CS Check_Conc Is CS concentration optimal? Check_CS->Check_Conc Yes Sol_CS Screen different CDs (sulfated, neutral, other charged) Check_CS->Sol_CS No Check_pH Is BGE pH optimal? Check_Conc->Check_pH Yes Sol_Conc Vary CS concentration (e.g., 2-10%) Check_Conc->Sol_Conc No Check_Voltage Is voltage/temperature optimal? Check_pH->Check_Voltage Yes Sol_pH Adjust pH (e.g., 2.5 to 5.0) Check_pH->Sol_pH No Sol_Voltage Lower voltage to reduce Joule heating Adjust temperature Check_Voltage->Sol_Voltage No Success Separation Achieved Check_Voltage->Success Yes Sol_CS->Check_Conc Sol_Conc->Check_pH Sol_pH->Check_Voltage Sol_Voltage->Success

Caption: Troubleshooting decision tree for chiral CE separations.

References

  • The impact of chirality on the analysis of alkaloids in plant. (2021). Pharmacia. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. Available at: [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025). Nature Communications. Available at: [Link]

  • Enantioseparation of nicotine alkaloids in cigarettes by CE using sulfated β‐CD as a chiral selector and a capillary coated with amino groups. (n.d.). Scilit. Available at: [Link]

  • Chiral separation of four pairs of alkaloid enantiomers via a C18 + IG-3 tandem column system. (n.d.). ResearchGate. Available at: [Link]

  • chiral agp for the resolution of enantiomers - an overview. (n.d.). [Source organization not available]. Available at: [Link]

  • Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. (2019). National Institutes of Health. Available at: [Link]

  • Lux Cellulose-2 Chiral LC Columns. (n.d.). Phenomenex. Available at: [Link]

  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. (2003). ACS Publications. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. Available at: [Link]

  • The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. (2021). PubMed Central. Available at: [Link]

  • Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products. (2023). ResearchGate. Available at: [Link]

  • Chiral Alkaloid Analysis. (2021). ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. (n.d.). ResearchGate. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AGP. (2013). [Source organization not available]. Available at: [Link]

  • Preparation of two new anionic β-cyclodextrin-based hybrid monolithic chiral stationary phases for CEC enantioseparations of drugs and molecular modeling of enantiomer-chiral selector interactions. (2026). ResearchGate. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. Available at: [Link]

  • Chiral separation of four pairs of alkaloid enantiomers via a... (n.d.). ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Semantic Scholar. Available at: [Link]

  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (n.d.). [Source organization not available]. Available at: [Link]

  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. (2003). PubMed. Available at: [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex. Available at: [Link]

  • Piperidine alkaloids produced by C. maculatum. (n.d.). ResearchGate. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Available at: [Link]

  • The impact of chirality on the analysis of alkaloids in plant. (2021). ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. Available at: [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.. Available at: [Link]

  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. (2025). ResearchGate. Available at: [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). PubMed Central. Available at: [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (n.d.). MDPI. Available at: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). PubMed Central. Available at: [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). PubMed Central. Available at: [Link]

  • Enantioseparation of basic drugs by reverse phase high-performance liquid chromatography system using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. (n.d.). PubMed. Available at: [Link]

Sources

Anabasamine Purification via Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the purification of Anabasamine using column chromatography. It is structured to address common challenges through a troubleshooting format, explain the fundamental principles behind chromatographic choices, and provide standardized protocols to enhance efficiency and reproducibility.

Section 1: Foundational Principles for Anabasamine Purification

Anabasamine is a piperidine alkaloid with a molecular formula of C16H19N3 and a molecular weight of approximately 253.34 g/mol .[1] Its structure contains basic nitrogen atoms, which are the primary consideration for developing an effective purification strategy.

1.1 The Challenge: Anabasamine's Basic Nature

The primary obstacle in purifying basic compounds like Anabasamine on standard silica gel is the interaction between the analyte and the stationary phase. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can strongly and sometimes irreversibly bind to the basic nitrogen atoms in Anabasamine. This interaction leads to several common chromatographic problems:

  • Significant Peak Tailing: The compound elutes slowly and asymmetrically.

  • Low or No Recovery: The compound remains irreversibly adsorbed to the column.

  • Compound Degradation: The acidic nature of the silica can potentially degrade sensitive molecules.[2][3]

1.2 Strategic Approaches to Purification

To counter these issues, three primary strategies can be employed. The choice depends on the specific impurity profile, available resources, and the scale of the purification.

StrategyDescriptionKey Advantages
1. Mobile Phase Modification Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2]Simple to implement; uses standard silica gel; cost-effective.
2. Stationary Phase Modification Use an alternative stationary phase, such as amine-functionalized silica or basic alumina.[2]Highly effective for stubborn separations; can use less polar, non-polar solvents.[2]
3. Reversed-Phase Chromatography Use a non-polar stationary phase (e.g., C18) with a polar mobile phase.Excellent for polar and ionizable compounds; can be highly reproducible.[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the column chromatography of Anabasamine.

Q1: "My Anabasamine peak is showing severe tailing, and my recovery is very low. What's happening and how do I fix it?"

A1: This is the most common issue and is caused by the acid-base interaction between your basic Anabasamine and the acidic silanol groups on the silica gel.[2] The Anabasamine is adsorbing too strongly, leading to poor elution.

Immediate Solutions:

  • Introduce a Basic Modifier: The most direct solution is to add a "competing base" to your mobile phase.[2][4] Triethylamine (TEA) is a common choice.

    • Mechanism: TEA is a small, basic molecule that interacts with the acidic silanol sites, effectively "masking" them from your Anabasamine.[5][6] This allows the Anabasamine to travel through the column with significantly reduced tailing.

    • Recommended Concentration: Start by adding 0.5-2% (v/v) of TEA to your eluent.[7] You should also pre-treat or "deactivate" your silica by flushing the packed column with this modified solvent before loading your sample.[7]

Workflow for Implementing a Basic Modifier:

Caption: Decision workflow for addressing peak tailing.

Q2: "I've tried adding triethylamine, but I'm still not getting good separation between Anabasamine and a closely eluting impurity. What's my next step?"

A2: If a mobile phase modifier isn't sufficient, the interaction with the stationary phase is still the dominant issue, or the chosen solvent system lacks the necessary selectivity.

Advanced Solutions:

  • Switch to a Different Stationary Phase:

    • Amine-functionalized Silica: This is an excellent option where the silica surface is bonded with aminopropyl groups, creating a more basic environment.[2][8] This dramatically reduces the unwanted interactions and often allows for simpler solvent systems (e.g., hexane/ethyl acetate).[2]

    • Basic Alumina: Alumina is another polar stationary phase but is basic in nature, making it suitable for separating basic compounds.

  • Optimize Your Solvent System:

    • Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity mobile phase and gradually increase the polarity.[3] This can help sharpen peaks and improve the separation of compounds with close Rf values.

    • Try Different Solvents: If you are using a standard system like dichloromethane/methanol, consider switching to an alternative like ethyl acetate/hexane (with TEA) to alter the selectivity.

Q3: "How do I know where my Anabasamine is eluting? I can't see it on the TLC plate under UV light."

A3: Anabasamine has UV absorbance, but depending on the concentration and the presence of co-eluting impurities, it may not be obvious. You need to use a chemical stain for visualization.

Visualization Protocol:

  • Run your TLC: Develop your TLC plate as usual.

  • Dry the Plate: Ensure all mobile phase solvent has evaporated completely.

  • Use a Staining Reagent: Alkaloids are readily visualized with specific stains.

    • Dragendorff's Reagent: This is a classic stain for alkaloids, which typically appear as orange or reddish-brown spots.[9][10]

    • Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine.[11] Most organic compounds, including Anabasamine, will appear as temporary brown spots. Circle the spots with a pencil immediately, as they will fade.[11]

Q4: "I'm concerned about the stability of Anabasamine on the column. Can it degrade during purification?"

A4: Yes, compound stability is a valid concern. The acidic surface of silica gel can potentially cause degradation of sensitive compounds.[3] Amines can also be susceptible to oxidation.[12][13]

Mitigation Strategies:

  • Deactivate the Silica: As mentioned in A1, using a basic modifier like TEA not only improves peak shape but also neutralizes the acidic sites, creating a gentler environment for the molecule.[2][7]

  • Work Quickly: Do not let the sample sit on the column for extended periods. Prepare the column, load the sample, and run the purification in a timely manner.

  • Use High-Quality Solvents: Ensure your solvents are pure and free from peroxides or other reactive impurities that could promote degradation.

Section 3: Frequently Asked Questions (FAQs)

  • What is a good starting mobile phase for Anabasamine on silica gel? A good starting point for TLC analysis is a mixture of a relatively non-polar solvent with a polar solvent and a basic modifier. A common system is Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH4OH) in a ratio of approximately 125:15:2.[9] You can also use DCM:MeOH with 1-2% triethylamine.[2] Adjust the ratio of DCM to MeOH to achieve an Rf value for Anabasamine between 0.2 and 0.4 for optimal column separation.

  • Should I use wet or dry loading for my sample? For the best resolution, dry loading is highly recommended. Dissolve your crude Anabasamine mixture in a minimal amount of a strong solvent (like methanol or DCM), add a small amount of silica gel (~2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method ensures the sample is introduced as a very narrow, even band.[14]

  • What are the critical safety precautions for handling Anabasamine? Anabasamine and its analogs are toxic.[15] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16] In case of skin contact, wash thoroughly with soap and water.[16] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[15][16][17]

Section 4: Standard Operating Protocols

Protocol 1: Silica Gel Deactivation and Column Packing

  • Select an appropriate column size based on the amount of crude material.

  • Prepare the mobile phase. For example, 98:2 (v/v) Dichloromethane:Methanol with 1% Triethylamine added.

  • Create a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[14]

  • Flush the packed column with at least two column volumes of the mobile phase. This step is crucial for deactivating the silica.[7]

Protocol 2: Elution and Fraction Collection

  • Once the sample is loaded, carefully add the mobile phase.

  • Apply pressure to begin elution, maintaining a consistent flow rate.

  • Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size.

  • Monitor the elution process by collecting small spots from the fractions onto a TLC plate.

  • Develop the TLC plate using the mobile phase as the eluent and visualize using an appropriate stain (e.g., Dragendorff's reagent).

  • Combine the fractions that contain the pure Anabasamine.

Purification Workflow Overview

Sources

Validation & Comparative

Comparative Pharmacology Guide: Anabasamine vs. Anabaseine

[1]

Executive Summary

This guide provides a technical comparison between Anabasamine and Anabaseine , two pyridine-derived alkaloids with distinct structural and pharmacological profiles.[1] While often confused due to nomenclature similarities with Anabasine, these compounds occupy different niches in drug development.[1] Anabaseine is a marine-derived toxin and the parent scaffold for the clinical candidate GTS-21 (DMXBA), targeting

12Anabasamine

Chemical & Structural Analysis[3][4]

The structural divergence dictates their receptor selectivity and metabolic stability.[1]

FeatureAnabaseineAnabasamine
CAS Registry 3471-05-420410-87-1
Molecular Formula


Core Scaffold 3,4,5,6-Tetrahydropyridine + PyridineBipyridine + Piperidine
Key Functional Group Cyclic Imine (C=N) bondSecondary Amine (Piperidine)
Natural Source Marine worms (Paranemertes), Ants (Aphaenogaster)Anabasis aphylla (plant)
Stability Hydrolytically unstable (opens to ketone)Stable (Bipyridine core)

Structural Insight:

  • Anabaseine possesses a chemically reactive imine bond, allowing it to exist in equilibrium between a cyclic iminium (active form) and an open-chain ketone.[1] This instability necessitates modification (e.g., benzylidene attachment) for drug use.

  • Anabasamine is structurally bulkier, featuring a bipyridine backbone substituted with a methyl-piperidine ring.[1] This steric bulk likely alters its binding pose within the nAChR orthosteric site compared to the smaller Anabaseine.

Pharmacodynamics: Receptor Targeting & Mechanism

Anabaseine: The nAChR Specialist

Anabaseine acts as a non-selective nicotinic agonist with high efficacy at neuromuscular junctions and neuronal

1
  • Mechanism: Binds to the orthosteric site of the

    
     nAChR pentamer.
    
  • Selectivity: Promiscuous (activates muscle-type,

    
    , and 
    
    
    ).
  • Clinical Evolution: To improve selectivity, the derivative GTS-21 (DMXBA) was developed.[1] GTS-21 is a partial agonist that selectively activates

    
     nAChRs while minimizing activation of 
    
    
    and 5-HT3 receptors, reducing side effects.[1]
  • Downstream Signaling: Activation triggers

    
     influx, activating the ERK1/2 and CREB pathways, which enhances synaptic plasticity and neuroprotection.
    
Anabasamine: The Bipyridine Modulator

Anabasamine functions as a nAChR ligand, but its pharmacological profile is distinct due to its bipyridine structure.

  • Mechanism: Acts on nAChRs, but evidence suggests a complex modulation.[1][3] Unlike pure agonists, Anabasamine has demonstrated the ability to antagonize ethanol-induced locomotor excitation in vivo, suggesting a potential stabilizing role on cholinergic transmission or interaction with specific nAChR subtypes involved in addiction circuitry (e.g.,

    
     or 
    
    
    -containing receptors).
  • Potency: Generally lower affinity for the

    
     site compared to Anabaseine, but significant bioactivity in central nervous system (CNS) models of intoxication.
    
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of these alkaloids.

Gcluster_0Ligandscluster_1Receptorscluster_2Cellular ResponseAnabaseineAnabaseine / GTS-21a7α7 nAChR(Homopentamer)Anabaseine->a7High AffinityAgonista4b2α4β2 nAChR(Heteropentamer)Anabaseine->a4b2Weak PartialAgonistAnabasamineAnabasamineAnabasamine->a7BinderAnabasamine->a4b2Modulator/LigandEthanolEthanol-InducedExcitationAnabasamine->EthanolInhibits(In Vivo)CaCa2+ Influxa7->CaActivationDesensReceptorDesensitizationa7->DesensProlongedExposurea4b2->EthanolMediatesCognitive Enhancement\n(CREB Pathway)Cognitive Enhancement(CREB Pathway)Ca->Cognitive Enhancement\n(CREB Pathway)

Figure 1: Comparative signaling pathways.[1] Anabaseine primarily drives Ca2+ influx via α7 nAChRs, while Anabasamine is noted for modulating α4β2-mediated ethanol responses.[1]

Experimental Protocols

To validate the comparative activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: Quantify agonist potency (


  • Preparation:

    • Harvest oocytes from Xenopus laevis.[1]

    • Inject cRNA encoding human

      
       or 
      
      
      subunits (ratio 1:1 or 1:10).[1]
    • Incubate for 2-5 days at 18°C in ND96 buffer.

  • Setup:

    • Place oocyte in a recording chamber (volume ~100

      
      ).[1]
      
    • Perfuse with Ringer’s solution containing atropine (

      
      ) to block muscarinic receptors.[1]
      
  • Application:

    • Control: Apply Acetylcholine (ACh)

      
       for 2s to establish 
      
      
      (100% response).
    • Test: Apply Anabaseine or Anabasamine (0.1

      
       – 100 
      
      
      ) for 2s.
    • Wash: 3-minute wash with Ringer’s solution between applications to allow resensitization.[1]

  • Data Analysis:

    • Normalize peak current amplitude to the ACh control.

    • Fit data to the Hill equation:

      
      .[1]
      
    • Validation Check: If Anabaseine fails to elicit >50% of ACh current in

      
       oocytes, verify cRNA expression using a positive control (e.g., Epibatidine).
      
Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine binding affinity (

  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) or hippocampus (rich in 
    
    
    ).[1]
  • Ligands:

    • For

      
      : Use 
      
      
      -\alpha-Bungarotoxin (
      
      
      -Bgt).[1]
    • For

      
      : Use 
      
      
      -Cytisine or
      
      
      -Epibatidine.[1]
  • Incubation:

    • Incubate membranes with radioligand (~1 nM) and increasing concentrations of Anabasamine/Anabaseine (

      
       to 
      
      
      M).[1]
    • Incubate at 25°C for 60-90 mins.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Calculation:

    • Measure radioactivity (CPM).[1]

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]

Therapeutic & Toxicological Profile[1][8]

ParameterAnabaseineAnabasamine
Primary Indication Cognitive enhancement (Schizophrenia, Alzheimer's) via GTS-21 .[1][2][4]Potential anti-addiction (Ethanol cessation); Anti-rheumatic (Folk use).[1]
Toxicology (

)
High toxicity (Mouse IV: ~0.58 mg/kg).[1] Causes neuromuscular depolarization block.[1]Moderate toxicity.[1] Less potent than Anabaseine but retains alkaloid toxicity.[1]
Metabolism Rapidly metabolized; Imine bond is susceptible to hydrolysis.[1]Bipyridine core is more resistant to oxidative metabolism.[1]
Key Limitation Non-selective agonist activity causes side effects (tremors, seizures) in native form.Lack of extensive modern pharmacokinetic data; "Dirty" pharmacological profile.[1]

Critical Note on Terminology: Researchers must not confuse Anabasamine with Anabasine .

  • Anabasine: Pyridine + Piperidine (Tobacco alkaloid, teratogenic).[5]

  • Anabasamine: Bipyridine + Piperidine (Minor Anabasis alkaloid).[1]

  • Anabaseine: Pyridine + Tetrahydropyridine (Marine toxin).[1]

References

  • Kem, W. R., et al. (1997).[1] Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors.[1][4] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Kem, W. R. (2019).[1] Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine.[6][7] Marine Drugs.[1]

  • Mirzaev, S. (1978).[1][8] Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice.[8][9][10] Farmakologiia i Toksikologiia.[1][5][8][11][12]

  • PubChem. (2025).[1][5] Anabasamine Compound Summary.[1][2][13][5][8][12][14] National Library of Medicine.[1]

  • Tilyabaev, Z., & Abduvakhabov, A. (1998). Alkaloids of Anabasis aphylla and their cholinergic activities.[1][5][6][11][15] Chemistry of Natural Compounds.[1][5][12][14] [1]

comparative analysis of Anabasamine's effects on different nAChR subtypes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Anabasamine , a minor alkaloid from Anabasis aphylla, contrasting its specific pharmacological profile with structurally related nicotinic acetylcholine receptor (nAChR) ligands like Anabasine and Anabaseine .

Executive Summary

While often categorized alongside potent nicotinic agonists like Anabasine and Nicotine , Anabasamine exhibits a distinct pharmacological profile.[1] Unlike Anabasine, which is a high-affinity partial agonist at


 and 

nAChRs, Anabasamine is primarily characterized as a selective Acetylcholinesterase (AChE) inhibitor with a unique bipyridyl-piperidine scaffold.[2]

This guide clarifies the mechanistic divergence of Anabasamine, providing researchers with the data necessary to distinguish its effects from classical nAChR agonists in drug development and toxicological screening.

Chemical & Structural Distinction

Understanding the structural bulk of Anabasamine is prerequisite to interpreting its reduced nAChR affinity and shift toward enzyme inhibition.

CompoundStructure DescriptionKey Structural FeaturePrimary Target
Anabasamine 5-(1-methyl-2-piperidinyl)-2,3'-bipyridineBulky Bipyridyl Core: A ter-aryl-like system (Pyridine-Pyridine-Piperidine) creates significant steric hindrance.AChE (Inhibitor)
Anabasine 3-(2-piperidinyl)pyridineCompact: Single pyridine ring linked to a piperidine. Mimics Acetylcholine.[3]nAChR (Agonist)
Anabaseine 3,4,5,6-Tetrahydro-2,3'-bipyridineImine Bridge: Contains a cyclic imine; precursor to

-selective drugs (e.g., GTS-21).
nAChR (

Agonist)
Structural Logic (Expert Insight)

The Anabasamine molecule effectively adds a second pyridine ring to the Anabasine scaffold. In the nAChR orthosteric binding pocket (specifically the TrpB/Tyr loops), this additional aromatic bulk likely prevents the "capping" motion required for channel gating, reducing agonist efficacy. Conversely, this hydrophobic expansion aligns well with the peripheral anionic site (PAS) or the catalytic gorge of Acetylcholinesterase , facilitating inhibition.

Comparative Pharmacological Profile

Quantitative Data Summary

The following table contrasts the binding and functional potency of Anabasamine against standard nAChR ligands.

ParameterAnabasamine Anabasine Nicotine
Primary Mechanism AChE Inhibition (Competitive/Non-competitive)nAChR Agonist nAChR Agonist
AChE Affinity (

)
51

M
(Human Erythrocyte)
>1000

M (Weak/Inactive)
Inactive
BChE Affinity (

)
440

M (Horse Serum)
InactiveInactive
Selectivity 8.6-fold (AChE > BChE)n/an/a

nAChR
Low/Negligible Affinity

nM (Partial Agonist)

nM (Full Agonist)

nAChR
Low/Negligible Affinity


M (Full Agonist)


M (Full Agonist)

*Note: While early Soviet literature (Sapronov et al., 1982) suggests Anabasamine has "nicotinic-like" toxicity, modern assays confirm its potency at nAChRs is orders of magnitude lower than Anabasine, likely acting as a weak antagonist or modulator rather than a direct agonist.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways: Anabasamine increasing synaptic ACh via enzyme inhibition vs. Anabasine directly depolarizing the post-synaptic membrane.

G cluster_0 Synaptic Cleft Dynamics ACh Acetylcholine (ACh) nAChR nAChR (Ion Channel) ACh->nAChR Accumulation & Activation AChE Acetylcholinesterase (Enzyme) AChE->ACh Hydrolysis Blocked Signal Synaptic Transmission (Prolonged) nAChR->Signal Anabasamine Anabasamine (Bipyridyl) Anabasamine->AChE Inhibits (Ki ~51 µM) Anabasine Anabasine (Pyridyl) Anabasine->nAChR Direct Agonism (Ki ~210 nM)

Figure 1: Divergent signaling pathways. Anabasamine acts indirectly by preserving Acetylcholine, whereas Anabasine acts directly on the receptor.

Experimental Protocols (Self-Validating)

To differentiate Anabasamine from Anabasine in a mixed sample or to verify its activity, use the following validated workflows.

Protocol A: Ellman’s Assay for AChE Inhibition (Anabasamine Specific)

Purpose: To quantify the


/

of Anabasamine against AChE, distinguishing it from pure agonists.
  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Human Erythrocyte AChE (0.02 U/mL).

  • Incubation:

    • Incubate Enzyme + Anabasamine (concentration range

      
       to 
      
      
      
      M) for 15 minutes at 25°C.
    • Control: Use Tacrine (positive control) and Anabasine (negative control—should show no inhibition).

  • Reaction:

    • Add ATCh and DTNB mixture.

    • Measure absorbance at 412 nm kinetically for 5 minutes.

  • Validation:

    • Anabasamine should yield an

      
       in the range of 50–100 
      
      
      
      M
      .
    • If

      
      M, the sample is likely degraded or is pure Anabasine.
      
Protocol B: Two-Electrode Voltage Clamp (TEVC) for nAChR Specificity

Purpose: To confirm lack of direct agonism at


 receptors.
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio).
  • Perfusion:

    • Place oocyte in recording chamber (ND96 buffer).

    • Clamp voltage at -60 mV.

  • Application:

    • Apply Acetylcholine (10

      
      M)  to establish baseline 
      
      
      
      .
    • Wash (5 min).

    • Apply Anabasamine (100

      
      M) .
      
  • Interpretation:

    • Anabasine (Control): Will elicit ~30–50% of ACh

      
       (Partial Agonist).
      
    • Anabasamine: Should elicit <5% response (Negligible Agonism).

    • Antagonist Check: Co-apply Anabasamine + ACh.[3] If current is reduced, Anabasamine acts as a weak antagonist/blocker.

Implications for Drug Development[4]

Therapeutic Windows
  • Cognitive Enhancement: Unlike GTS-21 (Anabaseine derivative) which targets

    
     for Alzheimer's, Anabasamine's potential lies in dual-action  strategies: weak AChE inhibition combined with potential allosteric modulation. However, its potency (
    
    
    
    M) is likely too low for monotherapy compared to Donepezil (
    
    
    range).
  • Toxicity Markers: In toxicology (e.g., livestock poisoning by Anabasis), Anabasamine serves as a marker for "anticholinesterase syndrome," distinct from the "nicotinic syndrome" caused by Anabasine.

Synthesis & Purity

Researchers synthesizing Anabasamine via Suzuki coupling (bipyridyl formation) must rigorously purify the product from unreacted pyridine-piperidine intermediates (Anabasine-like), as even trace contamination (1%) of Anabasine will skew nAChR binding data significantly due to Anabasine's nanomolar affinity.

References

  • Sapronov, N. S., et al. (1982). Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine.[1][3][4][5][6] Farmakologiia i Toksikologiia, 45(6), 25–27.[1]

  • Tilyabaev, Z., & Abduvakhabov, A. A. (1998).[7] Alkaloids from Anabasis aphylla and their anticholinesterase properties.[3][4][5] Chemistry of Natural Compounds, 34, 255–257.

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[4][5] Neurotoxicology and Teratology, 28(2), 220–228.[2]

  • PubChem Compound Summary. (2025). Anabasamine (CID 161313). National Center for Biotechnology Information.

  • Radchenko, E. V., et al. (2015). Molecular modeling of the interaction of Anabasis alkaloids with acetylcholine receptors. Journal of Biomolecular Structure and Dynamics.

Sources

A Comparative Guide to the Structure-Activity Relationship of Anabasamine and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Bipyridine Alkaloid

Anabasamine, a naturally occurring bipyridine alkaloid, presents a compelling scaffold for the development of novel therapeutic agents.[1] Its structural similarity to anabasine, a well-studied nicotinic acetylcholine receptor (nAChR) agonist, suggests a rich pharmacological profile waiting to be explored and optimized.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Anabasamine and its synthetic analogs, offering insights into the chemical modifications that can modulate its biological activities. While direct and extensive SAR studies on Anabasamine are limited in the current literature, this guide will leverage data from its close structural analog, anabasine, to infer and propose key SAR principles. This approach is grounded in the understanding that minor structural differences between these isomers may lead to nuanced but related pharmacological effects.

Anabasamine's core structure, featuring a piperidine and a bipyridine moiety, offers multiple points for chemical modification.[1] Understanding how alterations at these sites impact biological activity is crucial for designing analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. This guide will delve into the known analgesic, antimicrobial, and antiviral activities of anabasine derivatives as a predictive model for Anabasamine's potential, and will also explore the critical role of nAChRs in the mechanism of action of related compounds.

The Anabasamine Scaffold and Key Modification Points

The chemical structure of Anabasamine provides a versatile platform for synthetic modification. The key regions for derivatization include the piperidine nitrogen, the pyridine rings, and the linkage between the piperidine and bipyridine moieties. The following diagram illustrates the core structure and highlights these key modification points.

Caption: Core structure of Anabasamine with key modification points.

Structure-Activity Relationship of Anabasamine Analogs

While specific SAR studies on Anabasamine are not abundant, research on N-acyl anabasine derivatives provides valuable predictive insights into how structural modifications may influence biological activity.[3][4] These studies reveal that derivatization of the piperidine nitrogen can significantly impact analgesic, antimicrobial, and antiviral properties.[3]

Analgesic Activity

N-acylation of the anabasine piperidine nitrogen with various moieties, including those containing adamantane, pyridine, and 1,2-azole fragments, has been shown to produce significant analgesic effects.[3][5] The "vinegar cramps" or acetic acid-induced writhing test in mice is a common preclinical model to assess peripheral analgesic activity.[6][7][8] In this assay, a reduction in the number of writhes indicates an analgesic effect. Studies on anabasine derivatives have shown that the introduction of bulky and lipophilic groups at the N-acyl position can enhance analgesic activity.[3]

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral profiles of anabasine analogs are also heavily influenced by the nature of the N-acyl substituent. For instance, derivatives incorporating isoxazole fragments have demonstrated the most pronounced antibacterial activity, while those with adamantane moieties have shown the greatest antiviral effects.[3][4] This suggests that the shape, size, and electronic properties of the substituent play a critical role in the interaction with microbial and viral targets. Quaternization of the pyridine nitrogen in some N-acyl derivatives has been observed to increase antibacterial activity, indicating the importance of a positive charge for this particular biological effect.[4]

Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Anabaseine, a close structural analog of anabasamine, is a potent agonist at various nAChR subtypes, particularly the α7 subtype.[9] This activity has been the foundation for the development of GTS-21 (DMXBA), a selective α7 nAChR partial agonist, for the potential treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[10] The key structural modification in GTS-21 is the addition of a 2,4-dimethoxybenzylidene group to the anabaseine scaffold. This highlights a critical SAR principle: the introduction of specific aromatic moieties can significantly enhance selectivity and potency for nAChR subtypes. It is highly probable that similar modifications to the anabasamine structure would yield compounds with potent and selective nAChR activity.

Comparative Data of Anabasine Analogs

The following table summarizes the biological activities of various N-acyl anabasine derivatives, providing a valuable reference for predicting the potential activities of similarly modified Anabasamine analogs.

Analog Modification (N-acyl group) Analgesic Activity (% inhibition of writhing) Antibacterial Activity (MIC in µM) Antiviral Activity Reference
1a Adamantane-1-carbonylSignificant-Greatest effect[3][5]
1b 5-Phenylisoxazole-3-carbonylSignificantPronounced-[3][4]
1c 5-(p-Tolyl)isoxazole-3-carbonylSignificantPronounced-[3][4]
1d Pyridine-3-carbonylSignificant--[3]
1e Pyridine-4-carbonylSignificant--[3]
2b Quaternized 1b-10.5 (vs. B. subtilis)-[4]

Note: This table is compiled from data on anabasine derivatives and is intended to be predictive for Anabasamine SAR.

Mechanism of Action: The Role of Nicotinic Acetylcholine Receptors

The primary mechanism of action for many of the observed biological effects of anabasine and, by extension, anabasamine analogs is likely mediated through their interaction with nAChRs.[9][11] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes.[11]

Activation of nAChRs, particularly the α7 subtype, leads to the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events.[12][13] This can modulate neurotransmitter release, neuronal excitability, and gene expression. The neuroprotective and cognitive-enhancing effects of α7 nAChR agonists are thought to be mediated through pathways involving PI3K/Akt and the suppression of inflammatory cytokines.[13][14]

The following diagram illustrates a simplified signaling pathway initiated by the activation of α7 nAChRs.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel Anabasamine_Analog Anabasamine Analog (Agonist) Anabasamine_Analog->nAChR Binds to PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt NFkB_inhibition Inhibition of NF-κB Akt->NFkB_inhibition CREB_activation CREB Activation Akt->CREB_activation Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Neuroprotection Neuroprotection & Cognitive Enhancement CREB_activation->Neuroprotection

Caption: Simplified nAChR signaling pathway.

Experimental Protocols

To facilitate further research and validation of the SAR of Anabasamine analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used in vivo assay evaluates the peripheral analgesic effects of a compound by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[6][7][8]

Methodology:

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment. House them in standard cages with free access to food and water.

  • Grouping and Administration: Divide the animals into groups of at least six.

    • Control Group: Administer the vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Standard Group: Administer a known analgesic drug (e.g., Diclofenac sodium, 10 mg/kg).

    • Test Groups: Administer the Anabasamine analogs at various doses.

    • Administer all substances orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.

  • Data Collection: Count the number of writhes (abdominal constrictions, stretching of the hind limbs) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Competitive Radioligand Binding Assay for α7 nAChR

This in vitro assay is used to determine the binding affinity of a test compound for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.[15][16][17]

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing human α7 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer

      • 50 µL of various concentrations of the test compound (Anabasamine analog) or a known unlabeled ligand for determining non-specific binding (e.g., nicotine).

      • 50 µL of a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the general workflow for synthesizing and evaluating new Anabasamine analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Analog Design (e.g., N-acylation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., nAChR Binding) Purification->In_Vitro In_Vivo In Vivo Assays (e.g., Analgesia) In_Vitro->In_Vivo SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: General workflow for SAR studies of Anabasamine analogs.

Conclusion and Future Directions

The structure-activity relationships of Anabasamine and its synthetic analogs, largely inferred from studies on the closely related anabasine, reveal a promising scaffold for the development of novel therapeutics. The piperidine nitrogen has been identified as a key position for modification, with N-acylation leading to compounds with significant analgesic, antimicrobial, and antiviral activities. Furthermore, the demonstrated activity of anabaseine derivatives at nAChRs, particularly the α7 subtype, strongly suggests that Anabasamine analogs could be potent modulators of this important therapeutic target.

Future research should focus on systematic SAR studies of Anabasamine itself to delineate the precise influence of structural modifications on its diverse biological activities. This should include the synthesis and evaluation of a broader range of analogs with substitutions on the bipyridine ring system. Molecular modeling and docking studies could further elucidate the binding modes of these analogs at their respective targets, aiding in the rational design of more potent and selective compounds.[18][19][20][21][22] The exploration of bioisosteric replacements for the piperidine and pyridine rings could also lead to novel scaffolds with improved pharmacological profiles.[12]

By leveraging the foundational knowledge from anabasine and embarking on dedicated studies of Anabasamine, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

  • Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. National Institutes of Health. [Link]

  • Synthesis and biological activity of N-acyl anabasine and cyt- isine derivatives with adamantane, pyridine and 1,2. Preprints.org. [Link]

  • Anabasamine | C16H19N3 | CID 161313. PubChem. [Link]

  • Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes. PubMed. [Link]

  • Synthesis and Structure-Activity Relationship Studies of C(13)-Desmethylene-(−)-Zampanolide Analogs. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Publications. [Link]

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  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties. National Institutes of Health. [Link]

  • Simplified diagram of the AChRs signal transduction pathways in the... ResearchGate. [Link]

  • Combined Computational and Experimental Studies of Anabasine Encapsulation by Beta-Cyclodextrin. National Institutes of Health. [Link]

  • Anabasamine. PubChem. [Link]

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  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins. National Institutes of Health. [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. National Center for Biotechnology Information. [Link]

  • (PDF) Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. ResearchGate. [Link]

  • Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. ResearchGate. [Link]

  • I. Synthesis and Biological Assessment of Analogs of the Marine Macrolide (−)- Zampanolide. II. Studies Toward the Synthesis of Novel β-Lactamase Inhibitors. University of Basel. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Acetic Acid Writhing Method. Scribd. [Link]

  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed. [Link]

  • EMERGING STRUCTURE OF THE NICOTINIC ACETYLCHOLINE RECEPTORS. Rush University. [Link]

  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. MDPI. [Link]

  • (PDF) Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins. ResearchGate. [Link]

  • Analgesic Activity: From Writhing to Inhibition Calculation. YouTube. [Link]

  • 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway... ResearchGate. [Link]

  • In-silico Molecular Docking of Two Bioactive Constituents (Quercetin 3-Glucuronide and Quercitrin) from Polygonum minus Leaves into Monoamine Oxidase-A Crystal Structure. Biomedical and Pharmacology Journal. [Link]

  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. ACS Publications. [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. National Institutes of Health. [Link]

  • Molecular Docking of Key Compounds from Acacia Honey and Nigella sativa Oil and Experimental Validation for Colitis Treatment in Albino Mice. MDPI. [Link]

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Technical Comparison Guide: Validation of Anabasamine Mechanism of Action via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anabasamine Hypothesis

Anabasamine (CID: 161313) is a bipyridine alkaloid structurally distinct from its analogs Anabasine and Anabaseine . While Anabaseine (and its derivative GTS-21) is a well-characterized partial agonist of the


 nicotinic acetylcholine receptor (nAChR), Anabasamine's specific interaction profile remains under-characterized.

This guide outlines the definitive workflow to validate Anabasamine’s mechanism of action (MoA). Unlike standard binding assays, Site-Directed Mutagenesis (SDM) offers the resolution required to distinguish Anabasamine's binding footprint from that of Anabaseine, specifically targeting the orthosteric ligand-binding domain (LBD) of nAChRs.

Chemical Differentiation
CompoundStructure KeyPrimary Target (Known/Putative)Clinical Status
Anabasamine 5-(1-methylpiperidin-2-yl)-2,3'-bipyridinePutative:

/

nAChR
Pre-clinical / Research
Anabaseine 3,4,5,6-tetrahydro-2,3'-bipyridine

nAChR (Agonist)
Research Tool
GTS-21 3-(2,4-dimethoxybenzylidene)-anabaseine

nAChR (Partial Agonist)
Clinical Trials (Cognition)

Strategic Validation Workflow

To rigorously validate Anabasamine, we employ a "Mutate-and-Measure" strategy. This system is self-validating: if Anabasamine relies on the same cation-


 interactions as Acetylcholine (ACh) or Anabaseine, specific point mutations in the aromatic nest of the receptor will drastically shift its 

.
Workflow Visualization

The following diagram outlines the logical flow from in silico prediction to electrophysiological confirmation.

ValidationWorkflow cluster_0 Phase 1: Prediction cluster_1 Phase 2: Engineering cluster_2 Phase 3: Validation Step1 In Silico Docking (Homology Modeling) Step2 Identify Key Residues (e.g., Trp149, Tyr190) Step1->Step2 Step3 Primer Design (Mismatch Insertion) Step2->Step3 Step4 PCR Mutagenesis (Phusion/Pfu) Step3->Step4 Step5 DpnI Digestion (Remove Template) Step4->Step5 Step6 Xenopus Oocyte Expression Step5->Step6 Step7 TEVC Electrophysiology (Measure EC50) Step6->Step7 Step8 Data Comparison (Anabasamine vs. WT) Step7->Step8

Figure 1: Integrated workflow for validating Anabasamine binding sites using Site-Directed Mutagenesis and Electrophysiology.

Comparative Protocol: Site-Directed Mutagenesis[4]

This protocol is optimized for generating point mutations in the


 nAChR plasmid (e.g., pGEMHE backbone) to test Anabasamine sensitivity.
A. Critical Reagents & Comparison
ComponentRecommended ChoiceRationale for Anabasamine Research
Polymerase Phusion High-FidelityEssential to prevent backbone errors that could alter channel kinetics independent of the binding site.[1]
Template DNA Methylated (dam+) PlasmidRequired for DpnI selection; ensures only mutant progeny survive.
Primer Design 25-45 bp,

High

prevents "breathing" of the primer ends during the extension of GC-rich receptor sequences.
B. Step-by-Step Protocol (Self-Validating)

1. Primer Design Strategy Target the aromatic cage residues. For


 nAChR, the primary target is Trp149  (Loop B).
  • Mutation: W149F (Conservative) vs. W149A (Ablative).

  • Control: Use Anabaseine.[1][2][3][4][5][6][7] If W149A abolishes Anabaseine current but Anabasamine current remains, the binding modes differ.

2. Mutagenesis Reaction (Phusion Method) Prepare the following mix on ice:

  • 10 ng Template Plasmid (

    
     nAChR WT)
    
  • 125 ng Forward Primer (Mutagenic)

  • 125 ng Reverse Primer (Mutagenic)

  • 10 µL 5X Phusion HF Buffer

  • 1 µL dNTPs (10 mM)[8][9]

  • 0.5 µL Phusion DNA Polymerase (2 U/µL)[9]

  • 
     to 50 µL[9][10][11]
    

3. Thermal Cycling

  • Initial Denaturation: 98°C for 30s[10]

  • Cycling (18 cycles):

    • 98°C for 10s[10][11]

    • 55-65°C (Primer dependent) for 30s

    • 72°C for 30s/kb (plasmid length)

  • Final Extension: 72°C for 5 min

4. DpnI Digestion (The Selection Step)

  • Add 1 µL FastDigest DpnI directly to the amplification product.[9]

  • Incubate at 37°C for 15 minutes.

  • Mechanism:[1][8][10] DpnI cleaves methylated (parental) DNA.[9][10][12] The PCR product (unmethylated) containing the Anabasamine-probing mutation remains intact.

5. Transformation & Verification

  • Transform into competent E. coli (e.g., XL1-Blue).

  • Sequence 3-5 colonies to confirm the W149F/A mutation and ensure no secondary backbone mutations occurred.

Experimental Readout: Interpreting the Data

Once the mutant receptors are expressed (e.g., in Xenopus oocytes), you will perform Two-Electrode Voltage Clamp (TEVC) recordings. The following table illustrates the expected logic for interpreting results.

Comparative Efficacy Table (Hypothetical Model)

Values represent fold-shift in


 relative to Wild Type (WT).
Mutation SiteStructural RoleAnabaseine (Control)Anabasamine (Test)Interpretation
WT (None) Baseline1.0x (Ref)1.0x (Ref)Baseline established.
Trp149Phe Cation-

interaction
~5-10x increaseIf >10x: Anabasamine relies heavily on

-electrons at pos 149.
Trp149Ala Abolish aromaticity>100x / InactiveIf <10x: Anabasamine utilizes a distinct, non-canonical binding pocket.
Leu119Asp Vestibule ChargeNo ChangeSignificant Shift Anabasamine may act as an allosteric modulator (PAM/NAM).

Key Insight: If Anabasamine retains potency in the Trp149Ala mutant while Anabaseine loses it, Anabasamine likely binds to an allosteric site or utilizes a different set of hydrophobic residues (e.g., Leu, Val) due to its methyl-piperidine steric bulk.

Mechanistic Pathway Visualization

Understanding where Anabasamine acts requires visualizing the downstream consequences of nAChR activation.

SignalingPathway Ligand Anabasamine Receptor alpha7 nAChR (Mutant/WT) Ligand->Receptor Binding IonFlux Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Signaling ERK/CREB Pathway IonFlux->Signaling Second Messenger Response Neuroprotection / Cognitive Enhancement Depolarization->Response Signaling->Response

Figure 2: Signal transduction pathway activated by Anabasamine upon successful nAChR binding.

References

  • PubChem. (n.d.).[4] Anabasamine (CID 161313) Structure and Chemical Properties. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Mirzaev, S. (1978).[6] Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice. Farmakol Toksikol.[6] Retrieved February 1, 2026, from [Link]

  • Kem, W. R., et al. (2004). The Nemertine Toxin Anabaseine and Its Derivative GTS-21. Marine Drugs. (Contextual grounding for Anabaseine comparison).
  • Changeux, J. P. (2018). The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. Journal of Biological Chemistry. (Contextual grounding for nAChR structure).

Sources

A Researcher's Guide to Evaluating Species-Specific Differences in Anabasamine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Profiling in Drug Development

Anabasamine, a piperidine alkaloid found in plants of the Anabasis and Nicotiana genera, represents a class of bioactive compounds with potential pharmacological activities. As with any novel chemical entity being considered for therapeutic development, a thorough understanding of its metabolic fate is paramount. The journey from a promising lead compound to a safe and effective drug is paved with rigorous preclinical evaluation, and a cornerstone of this process is the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

It is a well-established principle in pharmacology and toxicology that significant variations in drug metabolism can exist between different species.[1][2][3][4][5] These differences, both qualitative and quantitative, are largely governed by the expression and activity of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2][5][6] Extrapolating metabolic data from preclinical animal models to humans without a clear understanding of these species-specific nuances can lead to inaccurate predictions of drug clearance, efficacy, and toxicity.[2][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the species-specific metabolism of anabasamine. We will delve into the design of robust in vitro and in vivo experiments, the interpretation of comparative metabolic data, and the application of modern analytical techniques. By following the principles outlined herein, researchers can build a robust metabolic profile of anabasamine, enabling a more informed selection of animal models for further preclinical development and a more confident prediction of its behavior in humans.[7][8]

Hypothesizing the Metabolic Pathways of Anabasamine

Given the chemical structure of anabasamine, which features both piperidine and pyridine rings, we can hypothesize several potential metabolic pathways that are common for such nitrogen-containing heterocyclic compounds. These pathways typically involve Phase I oxidation reactions, catalyzed by CYP enzymes, followed by Phase II conjugation reactions.

Potential Phase I Metabolic Transformations:

  • Hydroxylation: The addition of a hydroxyl group to the piperidine or pyridine ring.

  • N-Oxidation: The oxidation of the nitrogen atoms in the piperidine and pyridine rings.

  • Dehydrogenation: The removal of hydrogen atoms, potentially leading to the formation of new double bonds.

Potential Phase II Metabolic Transformations:

  • Glucuronidation: The conjugation of a glucuronic acid moiety to hydroxylated metabolites.

  • Sulfation: The conjugation of a sulfo group to hydroxylated metabolites.

These hypothesized pathways provide a roadmap for the analytical search for metabolites in subsequent experimental work.

G cluster_phase1 Phase I Metabolism (CYP450s) Anabasamine Anabasamine Hydroxylated_Metabolites Hydroxylated_Metabolites Anabasamine->Hydroxylated_Metabolites Oxidation N_Oxides N_Oxides Anabasamine->N_Oxides Oxidation Dehydrogenated_Metabolites Dehydrogenated_Metabolites Anabasamine->Dehydrogenated_Metabolites Oxidation Glucuronide_Conjugates Glucuronide_Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Conjugation Sulfate_Conjugates Sulfate_Conjugates Hydroxylated_Metabolites->Sulfate_Conjugates

Caption: Hypothetical metabolic pathways of anabasamine.

Experimental Design for In Vitro Species Comparison

The initial evaluation of species-specific metabolism is most efficiently conducted using in vitro test systems derived from liver tissue, the primary site of drug metabolism.[1] The most commonly used systems are liver microsomes, S9 fractions, and primary hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a rich concentration of Phase I CYP enzymes. They are a cost-effective tool for assessing oxidative metabolism.[9][10]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[11]

  • Primary Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors, making them the most physiologically relevant in vitro model for studying both Phase I and Phase II metabolism.[10][12]

For a comprehensive comparison, it is recommended to use liver microsomes from multiple species, including human, cynomolgus monkey, beagle dog, and Sprague-Dawley rat, to capture a broad range of potential metabolic profiles.[1]

Experimental Workflow

G cluster_invitro In Vitro Metabolism Study cluster_data Data Analysis cluster_invivo In Vivo Follow-up start Prepare Liver Microsomes (Human, Monkey, Dog, Rat) incubation Incubate with Anabasamine + NADPH start->incubation quenching Quench Reaction (e.g., Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis quenching->analysis profiling Metabolite Profiling analysis->profiling kinetics Determine Rate of Metabolism analysis->kinetics comparison Compare Metabolite Profiles and Rates Across Species profiling->comparison kinetics->comparison model_selection Select Relevant Animal Model (Based on In Vitro Data) comparison->model_selection pk_study Conduct Pharmacokinetic Study model_selection->pk_study

Caption: Workflow for evaluating species-specific metabolism.

Detailed Protocol: Liver Microsome Incubation Assay

This protocol provides a framework for assessing the Phase I metabolism of anabasamine.

1. Reagent Preparation:

  • Anabasamine Stock Solution: Prepare a 10 mM stock solution of anabasamine in a suitable solvent (e.g., DMSO, methanol).
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (Optional but Recommended): Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer. This ensures a sustained supply of the essential cofactor NADPH.
  • Liver Microsomes: Purchase commercially available pooled liver microsomes from the desired species (human, monkey, dog, rat). Thaw on ice immediately before use and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

2. Incubation Procedure:

  • Pre-warm a water bath to 37°C.
  • In a microcentrifuge tube, combine the liver microsome suspension, phosphate buffer, and anabasamine to achieve a final substrate concentration of 1-10 µM.
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system (or a solution of NADPH).
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins and stop the enzymatic reaction.

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14][15] The method should be optimized for the detection and quantification of the parent anabasamine and its potential metabolites.

4. Data Analysis and Interpretation:

  • Metabolite Profiling: Screen for potential metabolites by looking for predicted mass shifts from the parent compound.[16]
  • Metabolic Stability: Plot the natural log of the percentage of anabasamine remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
  • Comparative Analysis: Compare the metabolite profiles and the calculated clearance values across the different species.
Comparative Data Summary
SpeciesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolites Detected
Human
Monkey
Dog
Rat
Mouse

This table should be populated with the experimental data obtained.

Designing a Follow-up In Vivo Pharmacokinetic Study

Based on the in vitro data, a relevant animal model can be selected for an in vivo pharmacokinetic (PK) study.[8][17][18] The ideal animal model is one whose in vitro metabolic profile most closely resembles that of humans.[6]

The goal of the PK study is to understand how anabasamine and its metabolites are absorbed, distributed, metabolized, and excreted in a living organism.[19]

General Protocol for a Rodent PK Study
  • Animal Dosing: Administer a single dose of anabasamine to a group of rats (or another selected species) via intravenous (IV) and oral (PO) routes. The IV dose provides information on clearance and volume of distribution, while the PO dose reveals oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Urine and feces can also be collected to identify excretory pathways.

  • Sample Processing: Process the blood to obtain plasma.

  • Bioanalysis: Analyze the plasma, urine, and fecal extracts for anabasamine and its metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Conclusion: A Pathway to Predictive Preclinical Models

The systematic evaluation of species-specific differences in metabolism is a non-negotiable step in modern drug development. By employing a tiered approach that begins with comprehensive in vitro screening across multiple species, researchers can gain critical insights into the potential metabolic pathways of a compound like anabasamine. This knowledge is instrumental in selecting the most appropriate animal models for pivotal toxicology and efficacy studies, ultimately enhancing the predictive value of preclinical data and increasing the likelihood of success in clinical trials. The methodologies described in this guide provide a robust framework for de-risking drug candidates and making data-driven decisions throughout the development process.

References

  • Pasanen, M. Species differences in CYP enzymes. CORE.
  • Biosynthesis and metabolism of the basic alkaloids. PubMed.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
  • Determining the best animal model for human cytochrome P450 activities: a comparison of mouse, rat, rabbit, dog, micropig, monkey and man. Semantic Scholar.
  • Lewis, D. F., Ioannides, C., & Parke, D. V.
  • Species Difference of Asarinin Metabolism in vitro and its Effect on the Activity of Cytochrome P450 Enzymes. Pharmacognosy Magazine.
  • Comparative analysis of sex-based, vendor-based, and species differences in cytochrome P450 metabolism.
  • In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. SciSpace.
  • Guidance for Industry.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
  • In Vitro Metabolism.
  • Pharmacokinetics Studies in Mice or R
  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed.
  • Metabolite Detection and Profiling Using Analytical Methods | Request PDF.
  • [Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice]. PubMed.
  • Analytical strategies for identifying drug metabolites. PubMed.
  • Species differences and drug metabolism. PubMed.
  • One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegener
  • Species and strain differences in drug metabolism in liver and intestine. University of Groningen research portal.
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  • Metabolomics. Bindley Bioscience Center - Purdue University.
  • Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. PubMed.
  • Animal Pharmacokinetic Studies for Safe Tre
  • Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. PMC - PubMed Central.
  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. ScienceDirect.
  • Analytical Methods for Secondary Metabolite Detection. PubMed.
  • Amino Acid Metabolism. YouTube.
  • Integration of Metabolic Pathways – Part 1 | Biochemistry | USMLE Step 1 High-Yield Review. YouTube.
  • Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase. Semantic Scholar.

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Comparative Analysis: Modulatory Effects of Anabasamine and Lupinine on Ethanol Action

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Pharmacological interaction of Piperidine/Bipyridine (Anabasamine) and Quinolizidine (Lupinine) alkaloids with Ethanol. Audience: Researchers, Pharmacologists, and Drug Development Scientists.

Executive Summary

This guide provides a technical comparison of Anabasamine and Lupinine , two distinct alkaloid compounds, regarding their capacity to modulate the acute behavioral and physiological effects of ethanol. While both compounds demonstrate "anti-alcoholic" properties in preclinical models, their mechanisms of action diverge significantly.

  • Anabasamine (a bipyridine derivative) primarily attenuates ethanol-induced locomotor excitation without significantly altering the duration of ethanol narcosis (anesthesia). Its action is likely mediated through nicotinic acetylcholine receptor (nAChR) modulation.

  • Lupinine (a quinolizidine alkaloid) exhibits a dual-action profile: it reduces locomotor excitation (correlated with accelerated ethanol clearance/lower blood concentration) and significantly shortens ethanol-induced anesthesia (via a central pharmacodynamic mechanism independent of blood ethanol levels).

This analysis synthesizes data from seminal pharmacological studies (specifically the work of Mirzaev et al.) with modern mechanistic insights into alkaloid-ethanol interactions.

Chemical & Pharmacological Profiles[1][2][3][4]

Understanding the structural basis of these compounds is prerequisite to interpreting their differential effects on ethanol.

FeatureAnabasamineLupinine
Chemical Class Bipyridine / Piperidine AlkaloidQuinolizidine Alkaloid
Source Anabasis aphyllaLupinus species (e.g., L. luteus, L. albus)
Structural Core Pyridine ring substituted with a piperidine group (Analogous to Anabasine/Nicotine)Bicyclic quinolizidine ring system
Primary Target Nicotinic Acetylcholine Receptors (nAChR) - Agonist/Partial AgonistAcetylcholine Receptors (nAChR/mAChR) - Inhibitor/Antagonist; Cholinesterase inhibition (weak)
Toxicity Profile Moderate; respiratory stimulation/paralysis at high doses.Hepatotoxic (Lupinosis) at chronic high doses; Acute neurotoxicity (tremors).

Comparative Efficacy on Ethanol Action[1][5][6][7][8][9][10]

The following data summarizes the effects of these alkaloids on two distinct phases of ethanol intoxication: the Excitation Phase (low-dose, rising BAC) and the Narcosis Phase (high-dose, sedative).

Quantitative Comparison Table

Data derived from murine models (Mirzaev, 1978) utilizing standard ethanol challenges (2 mg/g p.o.).[1]

Experimental ParameterAnabasamine TreatmentLupinine Treatment
Effect on Locomotor Excitation Significant Reduction. Suppresses the hyper-mobility associated with rising blood alcohol.Significant Reduction. Suppresses hyper-mobility.
Mechanism of Anti-Excitation Pharmacodynamic. Likely nAChR modulation stabilizing dopaminergic firing.Pharmacokinetic. Correlated with a decrease in blood ethanol concentration during this phase.[1]
Effect on Ethanol Anesthesia Negligible. Does not significantly shorten sleep time.High Efficacy. Shortens duration of anesthesia by a factor of ~3.[1]
Mechanism of Anti-Anesthesia N/APharmacodynamic. Shortening of sleep occurs without accelerated blood ethanol clearance in this phase.
Analysis of Divergent Mechanisms

The Anabasamine Pathway (Specific Anti-Excitatory): Ethanol-induced locomotor sensitization involves the activation of the mesolimbic dopamine system, partially modulated by nAChRs. Anabasamine, structurally similar to anabasine, likely acts as a nAChR ligand.[2] By desensitizing or competitively occupying these receptors, it blunts the "stimulant" effect of ethanol without reversing the GABAergic sedation.

The Lupinine Pathway (Dual Action):

  • Metabolic Interaction (Excitation Phase): Lupinine appears to alter the pharmacokinetics of ethanol initially, lowering blood alcohol levels (BAC), which directly reduces locomotor excitation.

  • Functional Antagonism (Sedation Phase): Crucially, Lupinine shortens the duration of narcosis independent of BAC clearance. This suggests a central arousal mechanism, potentially countering ethanol's inhibition of cholinergic transmission or acting via non-cholinergic excitatory pathways to restore the Righting Reflex.

Mechanistic Visualization

The following diagram illustrates the differential pathways by which Anabasamine and Lupinine intersect with ethanol intoxication.

EthanolInteraction cluster_legend Mechanism Key Ethanol Ethanol (Acute) BAC Blood Ethanol Concentration Ethanol->BAC Absorption Anabasamine Anabasamine (Bipyridine) Excitation Locomotor Excitation Anabasamine->Excitation INHIBITS (Receptor Modulation) Sedation Anesthesia / Narcosis Anabasamine->Sedation No Effect Lupinine Lupinine (Quinolizidine) Lupinine->Sedation ANTAGONIZES (Central Arousal) Lupinine->BAC REDUCES (Metabolic/Absorption) BAC->Excitation Rising Phase (DA Release) BAC->Sedation Peak/Plateau (GABA enhancement) Anabasamine: Specific Anti-Excitatory Anabasamine: Specific Anti-Excitatory Lupinine: Dual Metabolic & Arousal Lupinine: Dual Metabolic & Arousal Anabasamine: Specific Anti-Excitatory->Lupinine: Dual Metabolic & Arousal

Figure 1: Differential mechanistic intervention of Anabasamine and Lupinine on ethanol-induced behavioral states.[1]

Experimental Protocols

To validate these comparative effects, the following self-validating protocols are recommended. These workflows ensure distinction between pharmacokinetic (metabolic) and pharmacodynamic (receptor-level) interactions.

Protocol A: Ethanol-Induced Locomotor Activity (Open Field)

Objective: Assess the "Anti-Excitatory" capacity.

  • Subject Prep: Male Swiss Webster mice (25-30g), fasted 4h.

  • Drug Administration (T-30 min):

    • Group 1: Vehicle (Saline).

    • Group 2: Anabasamine (1/6 LD50, i.p.).[1]

    • Group 3: Lupinine (1/6 LD50, i.p.).[1]

  • Ethanol Challenge (T0): Administer Ethanol 2.0 g/kg (20% v/v) via oral gavage.

  • Measurement: Place mice in automated open-field chambers immediately. Record total distance traveled (cm) in 5-minute bins for 30 minutes.

  • Validation: Control group must show >200% increase in locomotion vs. baseline.

  • Blood Sampling (Critical Step): At T+15 min (peak excitation), collect tail vein blood to measure BAC.

    • Interpretation: If locomotion decreases and BAC is lower (Lupinine), effect is metabolic. If locomotion decreases but BAC is unchanged (Anabasamine), effect is pharmacodynamic.

Protocol B: Loss of Righting Reflex (LORR) - Sleep Time

Objective: Assess the "Anti-Narcosis" capacity.

  • Ethanol Challenge (High Dose): Administer Ethanol 4.0 g/kg (i.p.) to induce rapid sleep.

  • Treatment (Post-Induction): Upon loss of righting reflex (mouse cannot right itself 3 times within 30s), administer alkaloid treatment immediately.

    • Note: Post-treatment allows assessment of "waking" capability distinct from absorption interference.

  • Endpoint: Measure time (minutes) until recovery of righting reflex.

  • Result: Lupinine treated animals should show significantly reduced sleep latency (approx. 3-fold reduction) compared to Anabasamine and Vehicle.

Safety & Toxicology Considerations

When utilizing these alkaloids for research, the therapeutic index must be strictly monitored.

  • Lupinine Hepatotoxicity: Unlike Anabasamine, Lupinine is a known hepatotoxin (associated with Lupinosis).[3] Chronic administration can lead to liver atrophy. In acute ethanol interaction studies, single doses must remain below 1/3 LD50 to avoid confounding behavioral data with acute toxic malaise.

  • Cholinergic Crisis: Both compounds affect the cholinergic system. Monitor subjects for signs of cholinergic overstimulation (lacrimation, tremors, convulsions) which can mimic or mask ethanol withdrawal tremors.

Conclusion

For drug development professionals targeting alcohol intoxication reversal :

  • Lupinine presents a more potent profile for reversing ethanol-induced coma/sedation , acting through a unique combination of metabolic acceleration (early phase) and functional antagonism (late phase). However, its toxicity profile limits clinical translation without structural optimization.

  • Anabasamine is less effective as a general antidote but serves as a specific tool for dissecting the nicotinic components of ethanol-induced reward/excitation , useful in addiction etiology research rather than acute overdose management.

References
  • Mirzaev, S. (1978).[1] [Inhibiting effect of anabasine, anabasamine and lupinine alkaloids on ethanol action in mice]. Farmakologiya i Toksikologiya, 41(1), 52-55.[1]

  • PubChem.[4] (n.d.). Anabasamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wink, M. (2010).[3] Lupine alkaloids.[1][3] In Comprehensive Natural Products II. Elsevier. (Contextual grounding for Lupinine toxicity).

  • Lister, R. G., & Nutt, D. J. (1988). RO 15-4513 and its interaction with ethanol.[5][6][7][8][9][10][11] Advances in Alcohol & Substance Abuse, 7(3-4), 119-123. (Contextual comparison for ethanol antagonists). [Link]

Sources

confirming the interaction of Anabasamine with the α7 nAChR subtype

Confirming the Interaction of Anabasamine with the 7 nAChR Subtype

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Case for Anabasamine

Anabasamine (5-(1-methyl-2-piperidinyl)-2,3'-bipyridine) represents a distinct alkaloid scaffold found in Anabasis aphylla.[1] While its structural analogs—Anabaseine and Anabasine —are well-established nicotinic acetylcholine receptor (nAChR) ligands, Anabasamine remains a less characterized entity in the context of specific subtype selectivity.

The

The Hypothesis: Given that Anabaseine is a potent


Anabasamine

This guide outlines the definitive experimental framework to confirm Anabasamine’s interaction with

Comparative Compound Profile

To understand the interaction potential, we must benchmark Anabasamine against the "Gold Standard"

Table 1: Physicochemical & Pharmacological Comparison

FeatureAnabasamine (Candidate)Anabaseine (Benchmark Agonist)(-)-Nicotine (General Agonist)
Structure N-methyl-piperidine-bipyridineTetrahydropyridine-bipyridine (Imine)Pyrrolidine-pyridine
Key Moiety N-Methyl (Steric/Hydrophobic)Imine Double Bond (Conjugation)Secondary Amine

7 Affinity (

)
To Be Determined (Protocol Below)High (~50-100 nM)Low (>1000 nM)

7 Efficacy
UnknownFull AgonistPartial Agonist
Selectivity UnknownHigh (

7 >

4

2)
Low (

4

2 >

7)
Desensitization UnknownRapidRapid

Critical Insight: The N-methylation in Anabasamine is the variable of interest. In many nAChR ligands, N-methylation can drastically alter binding affinity by disrupting hydrogen bond donation or introducing steric clashes within the orthosteric binding pocket (Trp149, Tyr93, Tyr195 residues).

Experimental Validation Framework

This section details the self-validating protocols required to confirm interaction.

Phase 1: Orthosteric Binding Confirmation (Affinity)

Objective: Determine if Anabasamine competes for the classical agonist binding site. Method: Radioligand Displacement Assay.[1]

  • Tracer:

    
    -
    
    
    -Bungarotoxin (
    
    
    -Bgt).[1]
    • Causality:

      
      -Bgt is the most selective antagonist for the 
      
      
      7 orthosteric site.[1] Displacement of this toxin proves Anabasamine binds to the functional pocket, not an allosteric site.
  • Tissue Source: Rat brain membranes (Hippocampus/Cortex) or HEK293 cells stably expressing human

    
    7.[1]
    

Protocol Steps:

  • Incubation: Incubate membrane homogenates (50-100

    
    g protein) with 1-2 nM 
    
    
    -
    
    
    -Bgt.[1]
  • Competition: Add increasing concentrations of Anabasamine (

    
     M to 
    
    
    M).
  • Equilibrium: Incubate for 2 hours at 25°C (slow kinetics of

    
    -Bgt require extended time).
    
  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Phase 2: Functional Efficacy & Potency (

)

Objective: Does binding lead to channel opening (Agonist), stabilization of closed state (Antagonist), or modulation? Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes.[1]

  • Why TEVC?

    
    7 nAChRs desensitize in milliseconds.[1] Mammalian patch-clamp can be technically challenging for rapid screening. Xenopus oocytes allow for robust expression and large currents.[1]
    

Critical Protocol: Rapid Perfusion System

  • Expression: Inject Xenopus oocytes with human

    
    7 cRNA (3-5 ng).[1] Incubate 2-4 days.
    
  • Recording: Clamp oocytes at -60 mV.

  • Application: Apply Anabasamine via a gravity-fed rapid perfusion system (flow rate > 5 mL/min).

    • Note: Slow application will result in desensitization before peak current is observed, leading to false negatives.

  • Control: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Anabaseine (100

    
    M).
    
  • Validation: Apply Methyllycaconitine (MLA) (10 nM) or

    
    -Bungarotoxin .[1] Complete block of the Anabasamine-induced current confirms 
    
    
    7 specificity.[1]
Phase 3: Selectivity Profiling (

7 vs.

4

2)

Objective: Ensure the effect is specific to the homomeric

  • Assay: Repeat Phase 1 binding using

    
    -Epibatidine or 
    
    
    -Cytisine (standard for
    
    
    4
    
    
    2).[1]
  • Success Metric: A Selectivity Ratio (

    
    
    
    
    4
    
    
    2 /
    
    
    
    
    7) > 50 indicates a favorable
    
    
    7 profile similar to Anabaseine.
Mechanistic Visualization

The following diagrams illustrate the structural logic and the experimental decision tree.

Gcluster_0Ligand Structure Analysiscluster_1Interaction OutcomeAnabaseineAnabaseine(Known Agonist)StructDiffStructural Difference:N-Methylation & SaturationAnabaseine->StructDiffAnabasamineAnabasamine(N-Methylated Candidate)Anabasamine->StructDiffBindingOrthosteric Binding(Trp149 Interaction)StructDiff->BindingSteric CheckActivationChannel Opening(Ca2+ Influx)Binding->ActivationIf AgonistDesensitizationRapid Desensitization(Closed State)Activation->Desensitizationt < 100ms

Caption: Structural relationship between Anabaseine and Anabasamine and the downstream receptor kinetics (activation vs. desensitization) characteristic of

WorkflowStartStart: Anabasamine SampleStep1Assay 1: Radioligand Binding([125I]-alpha-Bgt)Start->Step1Decision1Displacement Observed?Step1->Decision1Step2Assay 2: TEVC Electrophysiology(Xenopus Oocytes)Decision1->Step2Yes (Ki < 10uM)ResultNegNon-Binder / Non-SpecificDecision1->ResultNegNoCheck2Current Blocked by MLA?Step2->Check2ResultPosCONFIRMED: alpha7 AgonistCheck2->ResultPosYesCheck2->ResultNegNo

Caption: Step-by-step experimental decision tree for validating Anabasamine pharmacology.

References
  • Kem, W. R., et al. (1997).[2] "Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Maciuk, A., et al. (2008).[2] "Anatabine, an alkaloid from Nicotiana, is a potent agonist of alpha7 nicotinic acetylcholine receptors."[2][3] European Journal of Pharmacology. (Provides comparative protocol for minor alkaloids).

  • PubChem. (2024).[1] "Anabasamine Compound Summary." National Library of Medicine.[1]

  • Papke, R. L., & Porter Papke, J. K. (2002). "Comparative pharmacology of anabaseine and its derivatives at human alpha7 nAChRs." British Journal of Pharmacology.[1]

  • Tsetlin, V. I., & Hucho, F. (2004).[4] "Snake and snail toxins acting on nicotinic acetylcholine receptors: fundamental aspects and medical applications." FEBS Letters.

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